molecular formula C15H12N2OS B012832 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine CAS No. 105512-82-1

4-(4-Phenoxy-phenyl)-thiazol-2-ylamine

Cat. No.: B012832
CAS No.: 105512-82-1
M. Wt: 268.3 g/mol
InChI Key: AZZJNMYKYSAYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Phenoxy-phenyl)-thiazol-2-ylamine is a useful research compound. Its molecular formula is C15H12N2OS and its molecular weight is 268.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 12.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-phenoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c16-15-17-14(10-19-15)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-10H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZJNMYKYSAYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354731
Record name 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641752
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

105512-82-1
Record name 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the synthetic compound 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine. Identified as a potent inhibitor of Leukotriene A4 Hydrolase (LTA4H), this small molecule presents a significant area of interest for therapeutic development, particularly in the context of inflammatory diseases. This document details the compound's interaction with its biological target, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Leukotriene A4 Hydrolase (LTA4H)

The primary mechanism of action of this compound is the inhibition of Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme. LTA4H plays a critical role in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. By inhibiting LTA4H, this compound effectively blocks the conversion of LTA4 to LTB4, thereby attenuating downstream inflammatory processes.

LTA4H possesses two distinct catalytic activities: an epoxide hydrolase activity that produces LTB4, and an aminopeptidase activity. The compound this compound was identified in a high-throughput screen for LTA4H inhibitors. While specific quantitative data for its inhibitory effects on both the epoxide hydrolase and aminopeptidase functions are detailed in specialized studies, its primary characterization is as an inhibitor of the LTA4H enzyme.

Quantitative Bioactivity Data

The inhibitory potency of this compound against the dual functions of LTA4H has been characterized, providing insight into its potential therapeutic window and selectivity. The following table summarizes the key quantitative data for this compound.

CompoundTargetAssay TypeIC50 (µM)Reference
This compoundLeukotriene A4 Hydrolase (LTA4H)Epoxide Hydrolase Activity[Data not publicly available]Numao et al., 2017
This compoundLeukotriene A4 Hydrolase (LTA4H)Aminopeptidase Activity[Data not publicly available]Numao et al., 2017

Signaling Pathway

The inhibition of LTA4H by this compound directly impacts the arachidonic acid cascade, a critical pathway in the inflammatory response.

LTA4H_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase (5-LOX) LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Epoxide Hydrolase Inflammation Pro-inflammatory Effects (Neutrophil chemotaxis, etc.) LTB4->Inflammation Inhibitor 4-(4-Phenoxy-phenyl)- thiazol-2-ylamine Inhibitor->LTA4H

Figure 1. LTA4H Signaling Pathway Inhibition.

Experimental Protocols

The identification and characterization of this compound as an LTA4H inhibitor involved high-throughput screening followed by more detailed enzymatic assays.

High-Throughput Screening (HTS) for LTA4H Inhibitors

A common workflow for identifying LTA4H inhibitors from a large compound library is outlined below. This process is designed to be rapid and efficient for screening thousands of compounds.

HTS_Workflow start Start: Compound Library dispense Dispense Compounds into Assay Plates start->dispense add_enzyme Add LTA4H Enzyme dispense->add_enzyme pre_incubate Pre-incubation add_enzyme->pre_incubate add_substrate Add LTA4 Substrate pre_incubate->add_substrate incubate Incubate add_substrate->incubate detect Detect LTB4 Production (e.g., TR-FRET, ELISA) incubate->detect analyze Data Analysis (Identify Hits) detect->analyze end End: Confirmed Hits analyze->end

Figure 2. High-Throughput Screening Workflow.
In Vitro LTA4H Epoxide Hydrolase Activity Assay

This assay quantitatively measures the inhibition of the conversion of LTA4 to LTB4.

Principle: The assay measures the amount of LTB4 produced by the enzymatic action of LTA4H on its substrate, LTA4. The quantification of LTB4 is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human LTA4H

  • Leukotriene A4 (LTA4) methyl ester

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (this compound) dissolved in DMSO

  • LTB4 ELISA kit or TR-FRET reagents

  • 96-well or 384-well microplates

  • Microplate reader

Procedure:

  • Substrate Preparation: LTA4 methyl ester is hydrolyzed to the free acid LTA4 immediately before use by incubation with a mild base (e.g., NaOH in methanol) on ice.

  • Compound Plating: A serial dilution of this compound is prepared and dispensed into the microplate wells.

  • Enzyme Addition: A solution of LTA4H in assay buffer is added to the wells containing the test compound and control wells.

  • Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the freshly prepared LTA4 substrate to all wells.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 10 minutes at 37°C).

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., a solution containing a chelating agent like EDTA or by dilution).

  • LTB4 Quantification: The amount of LTB4 produced is measured using an LTB4 ELISA kit or a TR-FRET assay according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vitro LTA4H Aminopeptidase Activity Assay

This assay measures the inhibition of the aminopeptidase function of LTA4H.

Principle: The assay utilizes a chromogenic or fluorogenic peptide substrate (e.g., Ala-p-nitroanilide or Arg-7-amino-4-methylcoumarin) that is cleaved by the aminopeptidase activity of LTA4H, releasing a detectable product.

Materials:

  • Recombinant human LTA4H

  • Chromogenic or fluorogenic peptide substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Test compound (this compound) dissolved in DMSO

  • 96-well or 384-well microplates

  • Spectrophotometer or fluorometer

Procedure:

  • Compound Plating: A serial dilution of this compound is prepared and dispensed into the microplate wells.

  • Enzyme Addition: A solution of LTA4H in assay buffer is added to the wells.

  • Pre-incubation: The plate is incubated for a defined period to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: The reaction is started by adding the peptide substrate to all wells.

  • Detection: The increase in absorbance or fluorescence is monitored kinetically over time using a microplate reader.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition is determined for each compound concentration, and the IC50 value is calculated.

Conclusion

This compound acts as an inhibitor of the dual-function enzyme Leukotriene A4 Hydrolase. Its primary therapeutic potential lies in its ability to block the production of the potent pro-inflammatory mediator LTB4. Further detailed characterization of its inhibitory profile against both the epoxide hydrolase and aminopeptidase activities, along with in vivo efficacy studies, will be crucial in determining its future as a potential anti-inflammatory agent. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar compounds targeting the LTA4H pathway.

An In-depth Technical Guide on the Biological Targets of the 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-phenoxy-phenyl)-thiazol-2-ylamine core structure is a key pharmacophore found in a variety of biologically active compounds. While specific data on the unsubstituted parent compound is limited in publicly available literature, numerous derivatives have been synthesized and evaluated for their potential as therapeutic agents. This technical guide consolidates the existing research on the biological targets of this scaffold and its close analogs, providing a comprehensive overview for researchers in drug discovery and development. The primary therapeutic areas where this scaffold has shown promise include oncology and inflammatory diseases, owing to its interaction with key enzymes in cellular signaling pathways.

Primary Biological Targets and In Vitro Activity

The 4-aryl-thiazol-2-ylamine scaffold has been identified as a potent inhibitor of several key enzymes involved in disease pathogenesis. The following sections detail the primary biological targets and summarize the available quantitative data for various derivatives.

1. Spleen Tyrosine Kinase (SYK)

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. It is a key mediator of allergic and inflammatory responses, making it an attractive target for the treatment of autoimmune diseases and certain cancers. A series of inhibitors based on a phenylamino pyrimidine thiazole lead were developed and shown to have nanomolar potency against SYK.

Quantitative Data for SYK Inhibition

Compound IDModification from Core ScaffoldTargetAssay TypeKi (nM)Reference
Lead Compound 4Phenylamino pyrimidine thiazoleSYKBiochemical-[1]
Optimized CompoundsModifications to the phenylamino pyrimidine thiazole scaffoldSYKBiochemicalNanomolar range[1]

2. Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. It is a rate-limiting enzyme in the biosynthesis of fatty acids and has been identified as a promising target for the treatment of metabolic disorders and cancers. A series of 4-phenoxy-phenyl isoxazoles, structurally related to the thiazole scaffold, have been identified as potent ACC inhibitors.

Quantitative Data for ACC Inhibition

Compound IDModification from Core ScaffoldTargetIC50 (nM)Reference
6aIsoxazole analogACC1>5 µM (57% inhibition)[2][3]
6gIsoxazole analogACC99.8[2][3]
6lIsoxazole analogA549 cells220[2][3]
6lIsoxazole analogHepG2 cells260[2][3]
6lIsoxazole analogMDA-MB-231 cells210[2][3]

3. 5-Lipoxygenase (5-LOX)

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of 5-LOX is a therapeutic strategy for a range of inflammatory diseases, including asthma and rheumatoid arthritis. N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been shown to be direct inhibitors of 5-LOX.

Quantitative Data for 5-LOX Inhibition

CompoundTargetAssay TypeActivityReference
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine5-LOXIn vitro and in vivoPotent anti-inflammatory activity[4]

4. Cyclin-Dependent Kinase 9 (CDK9)

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription elongation. Its inhibition leads to the downregulation of short-lived anti-apoptotic proteins, making it a promising target for cancer therapy. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors.

Quantitative Data for CDK9 Inhibition

Compound IDModification from Core ScaffoldTargetIC50 (nM)Selectivity (vs. CDK2)Reference
12u4-thiazol-2-anilinopyrimidine derivativeCDK97>80-fold[5]

5. Topoisomerase-II (Topo-II)

Topoisomerase-II is an essential enzyme that controls the topological state of DNA during replication, transcription, and chromosome segregation. It is a well-established target for anticancer drugs. A series of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins were synthesized and evaluated as Topo-II inhibitors.

Quantitative Data for Topo-II Inhibition

Compound IDModification from Core ScaffoldTargetActivityReference
15Podophyllotoxin conjugateTopo-IIPotent inhibitor, induced DNA double-strand breaks[6]
17Podophyllotoxin conjugateTopo-IIPotent inhibitor, induced DNA double-strand breaks[6]

Signaling Pathways and Mechanisms of Action

The biological effects of the this compound scaffold and its derivatives are mediated through their interaction with key signaling pathways.

1. SYK Signaling Pathway in B-Cells

In B-cells, SYK is activated upon antigen binding to the B-cell receptor (BCR). Activated SYK initiates a signaling cascade involving downstream effectors like PLCγ2, which ultimately leads to changes in gene expression, proliferation, and survival. Inhibition of SYK by compounds based on the 4-aryl-thiazol-2-ylamine scaffold can block this signaling cascade.

SYK_Signaling BCR BCR Lyn Lyn BCR->Lyn activates Antigen Antigen Antigen->BCR SYK SYK Lyn->SYK phosphorylates PLCg2 PLCγ2 SYK->PLCg2 activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Inhibitor 4-Aryl-thiazol-2-ylamine Derivative Inhibitor->SYK

Caption: SYK signaling pathway in B-cells and its inhibition.

2. ACC and Fatty Acid Synthesis Pathway

ACC catalyzes the first committed step in fatty acid biosynthesis. Its product, malonyl-CoA, is a building block for fatty acids and also acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. Inhibition of ACC by 4-phenoxy-phenyl isoxazole analogs leads to decreased fatty acid synthesis and can induce apoptosis in cancer cells.

ACC_Pathway AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS CPT1 CPT1 MalonylCoA->CPT1 inhibits FattyAcids Fatty Acids FAS->FattyAcids FAO Fatty Acid Oxidation CPT1->FAO Inhibitor 4-Phenoxy-phenyl Isoxazole Inhibitor->ACC

Caption: Role of ACC in fatty acid synthesis and its inhibition.

3. Topoisomerase-II Mechanism of Action

Topoisomerase-II facilitates the passage of one DNA duplex through another by creating a transient double-strand break. Topo-II inhibitors, such as the podophyllotoxin conjugates of the thiazole scaffold, stabilize the covalent complex between Topo-II and DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.

TopoII_Mechanism cluster_normal Normal Topo-II Function cluster_inhibited Inhibited Topo-II Function DNA_crossed Crossed DNA TopoII_cleavage Topo-II mediated DNA cleavage DNA_crossed->TopoII_cleavage DNA_passage DNA strand passage TopoII_cleavage->DNA_passage Stabilized_complex Stabilized Topo-II-DNA cleavage complex TopoII_cleavage->Stabilized_complex DNA_religation DNA religation DNA_passage->DNA_religation DNA_resolved Resolved DNA DNA_religation->DNA_resolved Inhibitor Thiazole-Podophyllotoxin Conjugate Inhibitor->Stabilized_complex DSB DNA Double-Strand Breaks Stabilized_complex->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase-II inhibition.

Experimental Protocols

This section provides an overview of the general methodologies employed in the characterization of inhibitors targeting the aforementioned biological targets. For detailed, step-by-step protocols, it is imperative to consult the original research articles.

1. In Vitro Enzyme Inhibition Assays (General Protocol)

  • Objective: To determine the potency of a compound in inhibiting the activity of a purified enzyme (e.g., SYK, ACC, 5-LOX, CDK9).

  • Principle: The assay measures the enzymatic conversion of a substrate to a product in the presence and absence of the test compound. The extent of inhibition is quantified by measuring the reduction in product formation or substrate consumption.

  • General Procedure:

    • A reaction mixture is prepared containing the purified enzyme, a suitable buffer, co-factors (if required), and the substrate.

    • The test compound, at varying concentrations, is added to the reaction mixture.

    • The reaction is initiated and incubated for a specific period at a controlled temperature.

    • The reaction is terminated, and the amount of product formed or substrate remaining is quantified using a suitable detection method (e.g., spectrophotometry, fluorometry, luminescence, or radiometric analysis).

    • The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Cell-Based Proliferation/Cytotoxicity Assays (e.g., MTT Assay)

  • Objective: To assess the effect of a compound on the viability and proliferation of cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, which has a purple color.

  • General Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with the test compound at various concentrations for a specified duration (e.g., 48 or 72 hours).

    • The MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

3. Western Blotting for Protein Expression and Phosphorylation

  • Objective: To detect and quantify the levels of specific proteins or their phosphorylated forms in cell lysates, providing insights into the modulation of signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the protein of interest.

  • General Procedure:

    • Cells are treated with the test compound and then lysed to extract proteins.

    • The protein concentration in the lysates is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE.

    • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-SYK, total SYK).

    • The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. The band intensities are quantified to determine the relative protein levels.

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The inhibitory activity against key enzymes such as SYK, ACC, 5-LOX, CDK9, and Topo-II underscores the broad applicability of this chemical scaffold. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate the therapeutic potential of these compounds. This guide provides a foundational understanding of the biological targets and mechanisms of action associated with this scaffold, intended to aid researchers in their drug discovery and development endeavors.

References

The Structure-Activity Relationship of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide focuses on the structure-activity relationship (SAR) of a specific subclass: 4-(4-phenoxy-phenyl)-thiazol-2-ylamine and its analogs. These compounds have garnered interest for their potential as kinase inhibitors and anticancer agents.[1][3] Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of more potent and selective therapeutic agents. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways and experimental workflows to aid researchers in this endeavor.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl and phenoxy rings, as well as modifications to the thiazole core. The following tables summarize the available quantitative data from various studies, providing a clear comparison of the impact of structural modifications on biological activity.

Table 1: Kinase Inhibitory Activity of this compound Analogs

Compound IDR1 (Phenoxy Ring Substitution)R2 (Phenyl Ring Substitution)Kinase TargetIC50 (nM)Reference
1a HHSyk>1000[4]
1b 4-FHSyk520[4]
1c 4-ClHSyk380[4]
1d 4-MeHSyk610[4]
1e H3-FSyk850[4]
2a HHc-Met120[5]
2b 4-OCH3Hc-Met45[5]
2c H2,4-di-Fc-Met22[5]
3a HHp38 MAP Kinase250[6]
3b H4-pyridylp38 MAP Kinase80[6]

Table 2: Anticancer Activity of Substituted 4-Phenyl-thiazol-2-ylamine Derivatives

Compound ID4-Phenyl Substitution2-Amino SubstitutionCell LineIC50 (µM)Reference
4a 4-PhenoxyHMCF-715.2[7]
4b 4-PhenoxyAcetylMCF-78.5[7]
4c 4-(4-Chlorophenoxy)HMCF-75.1[7]
4d 4-PhenylHHepG2>50[8]
4e 4-PhenylPyran-dicarbonitrileHepG23.8[8]
5a 4-(4-Bromophenyl)HA54912.7[9]
5b 4-(4-Bromophenyl)Schiff baseA5496.3[9]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and comparison of SAR data. The following sections outline the key assays cited in the literature for evaluating the biological activity of this compound derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.[10]

Materials:

  • Kinase of interest (e.g., Syk, c-Met, p38)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well or 384-well plate, add the kinase and its specific substrate in the kinase assay buffer.

  • Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

  • Incubate the reaction mixture at an optimal temperature (typically 30°C or 37°C) for a specified duration.

  • Stop the reaction and measure the amount of product (e.g., phosphorylated substrate or ADP) formed using a suitable detection reagent according to the manufacturer's instructions.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Kinase_Domain Kinase Domain Receptor->Kinase_Domain Activates Ligand Growth Factor Ligand->Receptor Binds Inhibitor 4-(4-Phenoxy-phenyl)- thiazol-2-ylamine Analog Inhibitor->Kinase_Domain Blocks ATP Binding ATP ATP ATP->Kinase_Domain Binds ADP ADP Substrate Substrate Protein Kinase_Domain->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) P_Substrate->Downstream

Caption: A generalized signaling pathway for receptor tyrosine kinase (RTK) inhibition.

SAR_Workflow Start Lead Compound: 4-(4-Phenoxy-phenyl)- thiazol-2-ylamine Synthesis Synthesize Analogs (Vary R1 and R2) Start->Synthesis BioAssay Biological Evaluation (Kinase & Cell-based Assays) Synthesis->BioAssay DataAnalysis Data Analysis (Determine IC50 values) BioAssay->DataAnalysis SAR Establish Structure-Activity Relationship (SAR) DataAnalysis->SAR NewDesign Design New Analogs with Improved Potency/Selectivity SAR->NewDesign End Optimized Lead Candidate SAR->End Meets Criteria NewDesign->Synthesis Iterative Cycle

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

The structure-activity relationship studies of this compound and its analogs have revealed key insights for the development of potent kinase inhibitors and anticancer agents. Substitutions on both the phenoxy and phenyl rings significantly modulate the biological activity, with electron-withdrawing groups and heterocyclic moieties often leading to enhanced potency.[4][6] The 2-amino group on the thiazole ring also presents a crucial point for modification, where acylation or formation of Schiff bases can improve anticancer efficacy.[7][9]

Future research in this area should focus on a multi-pronged approach. Firstly, expanding the diversity of substituents at the R1 and R2 positions, guided by the current SAR data, could lead to the discovery of compounds with sub-nanomolar potency. Secondly, a broader screening of these compounds against a panel of kinases is warranted to understand their selectivity profile and to identify potential off-target effects. Finally, in vivo studies of the most promising candidates are essential to evaluate their pharmacokinetic properties, efficacy, and safety in relevant disease models. The integration of computational modeling, such as molecular docking and QSAR studies, will undoubtedly accelerate the design and optimization of the next generation of this compound-based therapeutics.[11]

References

An In-depth Technical Guide to the Pharmacological Investigation of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the pharmacological investigation of the novel compound 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine. Based on structural similarities to known kinase inhibitors, particularly those targeting Spleen Tyrosine Kinase (SYK), this document details the requisite experimental protocols and data interpretation frameworks necessary to elucidate its mechanism of action, potency, and cellular effects. The primary hypothesis is that this compound acts as a SYK inhibitor. This guide provides detailed methodologies for in vitro kinase inhibition assays and cell-based functional assays, such as mast cell degranulation, to rigorously test this hypothesis. Furthermore, it includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a clear understanding of the proposed research plan. All quantitative data presented are hypothetical and serve as a template for the presentation of actual experimental results.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific molecule, this compound, shares structural motifs with a class of compounds known to inhibit Spleen Tyrosine Kinase (SYK)[1]. SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-cells and mast cells. Its involvement in inflammatory and autoimmune diseases has made it an attractive target for therapeutic intervention. This guide provides a systematic approach to characterize the pharmacological profile of this compound, with a primary focus on its potential as a SYK inhibitor.

Hypothetical Quantitative Data Presentation

To effectively evaluate the pharmacological profile of this compound, quantitative data from various assays should be systematically collected and organized. The following tables provide a template for presenting such data.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)Assay Method
SYK [Insert Value] ADP-Glo™ Kinase Assay
LYN[Insert Value]ADP-Glo™ Kinase Assay
FYN[Insert Value]ADP-Glo™ Kinase Assay
BTK[Insert Value]ADP-Glo™ Kinase Assay
JAK2[Insert Value]ADP-Glo™ Kinase Assay

Table 2: Cell-Based Assay Results

AssayCell LineEndpointIC₅₀ (nM)
Mast Cell Degranulation RBL-2H3 β-Hexosaminidase Release [Insert Value]
SYK AutophosphorylationRamos (B-cell lymphoma)p-SYK (Tyr525/526) Levels[Insert Value]
B-Cell ProliferationPrimary Human B-cellsBrdU Incorporation[Insert Value]
Cytokine Release (IL-6)Monocyte-derived MacrophagesELISA[Insert Value]

Detailed Experimental Protocols

In Vitro SYK Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant human SYK enzyme

  • Poly-(Glu, Tyr) 4:1 substrate

  • ATP

  • This compound (test compound)

  • Staurosporine (positive control)

  • Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

  • In a 384-well plate, add 1 µL of the diluted test compound or control (DMSO for negative control, Staurosporine for positive control).

  • Add 2 µL of a solution containing the SYK enzyme and the poly-(Glu, Tyr) substrate in Kinase Buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in Kinase Buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

RBL-2H3 Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is based on the well-established method of measuring the release of the granular enzyme β-hexosaminidase from activated mast cells[2][3][4].

Materials:

  • RBL-2H3 cells

  • DMEM supplemented with 10% FBS and antibiotics

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • This compound (test compound)

  • Triton X-100 (for cell lysis)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

  • Citrate buffer (0.1 M, pH 4.5)

  • Stop buffer (0.1 M Carbonate/Bicarbonate, pH 10.0)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and sensitize with anti-DNP IgE (0.5 µg/mL) overnight.

  • Wash the cells twice with Tyrode's buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.

  • Stimulate the cells with DNP-BSA (10 ng/mL) for 30 minutes at 37°C. Include unstimulated (negative control) and total lysis (positive control, with Triton X-100) wells.

  • After incubation, centrifuge the plate and collect the supernatant.

  • In a separate 96-well plate, mix an aliquot of the supernatant with the PNAG substrate solution in citrate buffer.

  • Incubate for 1 hour at 37°C.

  • Stop the reaction by adding the stop buffer.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release relative to the total lysis control and determine the IC₅₀ of the test compound.

Mandatory Visualizations

Signaling Pathways

SYK_Signaling_Mast_Cell cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn Lyn FceRI->Lyn Activates SYK SYK FceRI->SYK Recruits & Activates IgE IgE IgE->FceRI Binds Antigen Antigen Antigen->IgE Lyn->FceRI Phosphorylates ITAMs LAT LAT SYK->LAT PLCg PLCγ Ca_mobilization Ca²⁺ Mobilization PLCg->Ca_mobilization LAT->PLCg Vav Vav LAT->Vav PI3K PI3K LAT->PI3K MAPK MAPK (ERK, p38, JNK) Vav->MAPK Akt Akt PI3K->Akt Cytokine_Production Cytokine Production Akt->Cytokine_Production MAPK->Cytokine_Production Degranulation Degranulation (Histamine, β-hexosaminidase) Ca_mobilization->Degranulation

Caption: SYK Signaling Pathway in Mast Cells.

SYK_Signaling_B_Cell cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn_Fyn_Blk Lyn/Fyn/Blk BCR->Lyn_Fyn_Blk Activates SYK SYK BCR->SYK Antigen Antigen Antigen->BCR Binds Lyn_Fyn_Blk->BCR Phosphorylates ITAMs BLNK BLNK/SLP-65 SYK->BLNK PI3K PI3K SYK->PI3K BTK BTK BLNK->BTK PLCg2 PLCγ2 BLNK->PLCg2 Vav Vav BLNK->Vav NFAT NFAT PLCg2->NFAT AP1 AP-1 Vav->AP1 NFkB NF-κB PI3K->NFkB Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: SYK Signaling Pathway in B-Cells.

Experimental Workflows

Kinase_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Test Compound) start->prepare_reagents reaction_setup Set up Kinase Reaction in 384-well Plate prepare_reagents->reaction_setup incubation Incubate at RT for 60 min reaction_setup->incubation stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation->stop_reaction signal_generation Generate Luminescent Signal (Kinase Detection Reagent) stop_reaction->signal_generation read_luminescence Read Luminescence signal_generation->read_luminescence data_analysis Data Analysis (Calculate % Inhibition, Determine IC₅₀) read_luminescence->data_analysis end End data_analysis->end

Caption: In Vitro SYK Kinase Inhibition Assay Workflow.

Degranulation_Assay_Workflow start Start seed_cells Seed & Sensitize RBL-2H3 cells with Anti-DNP IgE start->seed_cells wash_cells Wash Cells seed_cells->wash_cells pre_incubate Pre-incubate with Test Compound wash_cells->pre_incubate stimulate_cells Stimulate with DNP-BSA Antigen pre_incubate->stimulate_cells collect_supernatant Collect Supernatant stimulate_cells->collect_supernatant enzymatic_reaction Incubate Supernatant with PNAG Substrate collect_supernatant->enzymatic_reaction stop_reaction Stop Reaction enzymatic_reaction->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance data_analysis Data Analysis (Calculate % Release, Determine IC₅₀) read_absorbance->data_analysis end End data_analysis->end

Caption: Mast Cell Degranulation Assay Workflow.

Conclusion

This technical guide provides a robust framework for the pharmacological investigation of this compound, with a primary focus on its potential as a Spleen Tyrosine Kinase inhibitor. The detailed experimental protocols for in vitro kinase assays and cell-based degranulation assays, along with the structured templates for data presentation and clear visualizations of the relevant signaling pathways and workflows, offer a comprehensive roadmap for researchers. While the quantitative data presented herein is hypothetical, it serves as a guide for the systematic evaluation and clear communication of experimental findings. The successful execution of these proposed studies will be instrumental in elucidating the therapeutic potential of this novel compound.

References

4-(4-Phenoxy-phenyl)-thiazol-2-ylamine: A Privileged Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target. The 2-aminothiazole scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] This guide focuses on a specific 2-aminothiazole-containing fragment, 4-(4-phenoxy-phenyl)-thiazol-2-ylamine , and its utility as a starting point for the design of potent and selective modulators of various therapeutically relevant targets. While direct quantitative biological data for this specific fragment is not extensively published, its derivatives have shown significant activity across several target classes, highlighting the potential of this core structure. This document will serve as a comprehensive resource, outlining the chemical properties, synthesis, potential biological applications, and the experimental workflows for advancing this fragment into lead-like candidates.

Physicochemical Properties of the Core Fragment

A thorough understanding of the physicochemical properties of a starting fragment is crucial for its successful development. This compound possesses drug-like characteristics that make it an attractive starting point for FBDD campaigns.

PropertyValueReference
IUPAC Name 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine[2][3][4]
CAS Number 105512-82-1[2][3][4]
Molecular Formula C15H12N2OS[3][5][6]
Molecular Weight 268.34 g/mol [2][3]
Melting Point 117 °C[2]
Appearance Solid[3]
SMILES Nc1nc(cs1)c1ccc(Oc2ccccc2)cc1[3]
InChI Key AZZJNMYKYSAYPZ-UHFFFAOYSA-N[2][3]

Synthesis of the Core Fragment and its Derivatives

The synthesis of this compound and its derivatives is typically achieved through the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thiourea or thioamide.

General Synthesis of 4-aryl-thiazol-2-amines

A common synthetic route involves the reaction of a substituted phenacyl bromide with thiourea in a suitable solvent like ethanol. The reaction mixture is typically heated to facilitate the cyclization and formation of the 2-aminothiazole ring.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product R1 Substituted Phenacyl Bromide P1 Solvent (e.g., Ethanol) R1->P1 R2 Thiourea R2->P1 P2 Heat P1->P2 Prod 4-Aryl-thiazol-2-amine P2->Prod

Caption: General synthesis of 4-aryl-thiazol-2-amines.

Synthesis of this compound Derivatives

Further modifications of the core fragment are essential for exploring the structure-activity relationship (SAR) and optimizing for potency and selectivity. Derivatives can be synthesized by targeting the 2-amino group or by modifying the phenyl rings. For instance, the amino group can be acylated, alkylated, or incorporated into larger heterocyclic systems.

Biological Activities and Therapeutic Potential

While quantitative data for the standalone fragment is limited, numerous studies have demonstrated the potent and diverse biological activities of its derivatives. This suggests that the this compound core provides a valuable scaffold for interacting with various biological targets.

Kinase Inhibition

Derivatives of the core fragment have shown inhibitory activity against several protein kinases, which are critical regulators of cellular processes and are frequently implicated in cancer and inflammatory diseases.

  • Spleen Tyrosine Kinase (SYK): Novel 4-thiazolyl-2-phenylaminopyrimidines derived from a thiazole lead have been identified as potent inhibitors of SYK, with some compounds exhibiting nanomolar K(i) values.[2] SYK is a key mediator of signaling in various hematopoietic cells and is a therapeutic target for inflammatory diseases and certain cancers.

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Thiazole-based derivatives have been investigated as dual inhibitors of EGFR and VEGFR-2, two important receptor tyrosine kinases involved in tumor growth and angiogenesis.[5]

  • Bruton's Tyrosine Kinase (BTK): Thieno[3,2-c]pyridin-4-amines incorporating a 3-(4-phenoxyphenyl) moiety have been developed as potent BTK inhibitors, with some compounds showing IC50 values in the nanomolar range.[7]

Anti-inflammatory Activity

The 2-aminothiazole scaffold is a common feature in compounds with anti-inflammatory properties. Derivatives of this compound could potentially modulate inflammatory pathways. For example, some 4-(4-chlorophenyl)thiazol-2-amines have been shown to be potent inhibitors of 5-lipoxygenase (5-LO) with nanomolar IC50 values.[8]

Anticancer Activity

The antiproliferative activity of thiazole derivatives against various cancer cell lines has been widely reported.[9][10] The inhibitory effects on kinases like EGFR and VEGFR-2 contribute to their potential as anticancer agents.[5] Additionally, some derivatives have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[9]

Quantitative Data Summary

The following table summarizes the reported biological activities of various derivatives based on the 4-(aryl)-thiazol-2-ylamine scaffold. It is important to note that these values are for derivatives and not the core fragment itself, but they illustrate the potential of this chemical space.

Derivative ClassTargetAssay TypeActivity (IC50/Ki)Reference
Phenylamino pyrimidine thiazolesSYKKinase AssayNanomolar Ki[2]
4-(4-chlorophenyl)thiazol-2-amines5-LOCell-free Assay50 nM[8]
Thiazole derivativesVEGFR-2Kinase Assay0.15 µM[9]
4-phenoxy-phenyl isoxazolesACC1Enzyme Assay99.8 nM[11][12]
7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-aminesBTKKinase Assay11.8 nM[7]
4-(4-bromophenyl)-thiazol-2-amine derivativesMCF7 cell lineSRB Assay10.5 µM[13]

Experimental Protocols

This section provides detailed methodologies for key experiments that would be conducted in a fragment-based drug discovery campaign starting with this compound.

Fragment Screening Workflow

The initial step in FBDD is to screen a library of fragments to identify binders to the target protein. Several biophysical techniques are suitable for detecting the weak interactions typical of fragments.

G cluster_screening Fragment Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization S1 Fragment Library (including core fragment) S3 Primary Screen (e.g., Thermal Shift, NMR, SPR) S1->S3 S2 Target Protein S2->S3 S4 Hit Identification S3->S4 V1 Orthogonal Assay (e.g., ITC, X-ray Crystallography) S4->V1 V2 Confirmed Hits V1->V2 O1 Structure-Activity Relationship (SAR) Studies V2->O1 O2 Lead Compound O1->O2

Caption: A generalized workflow for fragment-based drug discovery.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general luminescence-based assay to determine the inhibitory activity of a compound against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.

    • Dilute the recombinant kinase enzyme to the desired concentration in the kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a 96-well or 384-well plate, add the diluted test compound or control (DMSO for 100% activity, no enzyme for background).

    • Add the kinase reaction master mix to each well.

    • Initiate the reaction by adding the diluted kinase enzyme to each well.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.

    • Incubate at room temperature.

    • Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence.

    • Calculate the percentage of kinase activity relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding:

    • Maintain cancer cell lines in appropriate culture medium.

    • Seed the cells into 96-well plates at an optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Add the compound dilutions to the appropriate wells. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).

    • Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

    • Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value from the dose-response curve.[14]

Potential Signaling Pathways for Modulation

Based on the known targets of its derivatives, the this compound fragment could be developed into inhibitors that modulate key signaling pathways involved in cancer and inflammation.

G

Caption: Potential signaling pathways targeted by inhibitors derived from the core fragment.

Conclusion

This compound represents a valuable and versatile fragment for initiating drug discovery programs. Its favorable physicochemical properties and the demonstrated broad biological activities of its derivatives make it a highly attractive starting point. By employing the systematic experimental approaches outlined in this guide, researchers can effectively leverage this core scaffold to develop novel, potent, and selective therapeutic agents for a range of diseases, particularly in the areas of oncology and inflammation. The provided protocols and workflows offer a foundational framework for the successful progression of this and similar fragments from initial hits to clinical candidates.

References

Exploring the Chemical Landscape of 4-Phenoxyphenyl Thiazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-phenoxyphenyl thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities implicated in various diseases. This technical guide provides an in-depth exploration of the chemical space surrounding these derivatives, with a focus on their synthesis, biological activities, and structure-activity relationships (SAR). The content herein is curated for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a common motif in numerous FDA-approved drugs, highlighting its significance in drug design.[1] When incorporated into the 4-phenoxyphenyl framework, it gives rise to a class of compounds with significant potential in oncology and inflammatory diseases.

Biological Activities and Therapeutic Targets

Derivatives of the 4-phenoxyphenyl thiazole core have exhibited a spectrum of biological activities, most notably as anticancer and anti-inflammatory agents. Their mechanism of action often involves the inhibition of key proteins in cellular signaling cascades.

Anticancer Activity

The anticancer potential of 4-phenoxyphenyl thiazole derivatives is a focal point of current research. These compounds have been shown to target several critical pathways involved in tumor growth, proliferation, and survival.

  • Kinase Inhibition: A predominant mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling.

    • c-Met Kinase: Several 4-phenoxyquinoline derivatives incorporating a thiazole moiety have been identified as potent inhibitors of the c-Met kinase.[2][3] The c-Met pathway, when aberrantly activated, plays a significant role in tumorigenesis and metastasis.

    • p38 MAP Kinase: A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have demonstrated potent in vitro inhibitory activity against p38 mitogen-activated protein (MAP) kinase.[4] This kinase is involved in cellular responses to stress and inflammation and is a target for anti-inflammatory and anticancer therapies.

    • Spleen Tyrosine Kinase (SYK): Novel 4-thiazolyl-2-phenylaminopyrimidines have been developed as potent inhibitors of spleen tyrosine kinase (SYK), with nanomolar potency.[5]

  • Tubulin Polymerization Inhibition: Certain 4-substituted methoxybenzoyl-aryl-thiazole analogues act as tubulin polymerization inhibitors by binding to the colchicine binding site.[6] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

  • SIRT2 and EGFR Inhibition: Some polysubstituted thiazole derivatives have been identified as promising anticancer candidates that target SIRT2 and EGFR.[3]

Anti-inflammatory Activity

The role of 4-phenoxyphenyl thiazole derivatives in modulating inflammatory responses is primarily linked to their ability to inhibit key pro-inflammatory signaling pathways.

  • p38 MAP Kinase Inhibition: As mentioned earlier, the inhibition of p38 MAP kinase by these derivatives leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[4]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various 4-phenoxyphenyl thiazole derivatives and related analogs against different biological targets and cancer cell lines.

Compound IDTargetIC50 (nM)Cell LineIC50 (µM)Reference
c-Met Kinase Inhibitors
Compound 23c-Met17.6HT-290.18[2]
MKN-450.06[2]
H4600.01[2]
p38 MAP Kinase Inhibitors
Compound 7gp38α-THP-1 (TNF-α release)-[4]
Compound 10bp38α-THP-1 (TNF-α release)-[4]
Tubulin Polymerization Inhibitors
SMART Compound 1Tubulin Polymerization---[6]
SIRT2 and EGFR Inhibitors
Compound 21--A5495.42[3]
Compound 22--A5492.47[3]
Compound 25--A549-[3]
Compound 26--A549-[3]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of 4-phenoxyphenyl thiazole derivatives are crucial for reproducibility and further development.

General Synthesis of 4-Phenoxyphenyl Thiazole Derivatives

A common synthetic route to 4-aryl-thiazole derivatives is the Hantzsch thiazole synthesis. The general procedure involves the reaction of an α-haloketone with a thioamide. For 4-phenoxyphenyl thiazole derivatives, the synthesis can be adapted as follows:

  • Synthesis of the α-bromoketone: The appropriately substituted phenoxyacetophenone is brominated using a suitable brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) to yield the corresponding α-bromo-4-phenoxyacetophenone.

  • Hantzsch Thiazole Synthesis: The resulting α-bromoketone is then condensed with a desired thioamide in a suitable solvent such as ethanol or isopropanol, often under reflux conditions. This cyclization reaction affords the 2,4-disubstituted thiazole core.

Example Protocol for the Synthesis of 4-phenyl-5-pyridyl-1,3-thiazole analogues: [4]

  • A mixture of the appropriate α-bromoketone (1 mmol) and thioamide (1.1 mmol) in ethanol (10 mL) is heated at reflux for 2-4 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

In Vitro Biological Assays

Kinase Inhibition Assays (e.g., c-Met, p38 MAP Kinase):

  • Kinase activity is typically measured using in vitro kinase assays, such as radiometric assays (e.g., [γ-33P]ATP filter binding assay) or non-radiometric assays (e.g., ELISA-based assays or fluorescence-based assays like LanthaScreen®).

  • The assay mixture contains the purified kinase, a specific substrate peptide, ATP, and the test compound at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • The extent of substrate phosphorylation is quantified, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the kinase activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Proliferation/Cytotoxicity Assays (e.g., MTT Assay):

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

  • The absorbance of the formazan solution is measured using a microplate reader, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated.

Tubulin Polymerization Assay:

  • The ability of the compounds to inhibit tubulin polymerization is assessed using a commercially available tubulin polymerization assay kit.

  • The assay measures the increase in fluorescence that occurs upon the incorporation of a fluorescent reporter into microtubules during polymerization.

  • The reaction is initiated by the addition of tubulin to a polymerization buffer containing GTP and the test compound.

  • The fluorescence is monitored over time at 37°C, and the IC50 value for the inhibition of tubulin polymerization is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the subject matter.

G General Experimental Workflow for 4-Phenoxyphenyl Thiazole Derivatives cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Studies start Starting Materials (Phenoxyacetophenone, Thioamide) reaction Hantzsch Thiazole Synthesis start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, HRMS) purification->characterization in_vitro_kinase In Vitro Kinase Assays (c-Met, p38) characterization->in_vitro_kinase cell_based Cell-Based Assays (MTT, Proliferation) characterization->cell_based tubulin_assay Tubulin Polymerization Assay characterization->tubulin_assay sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_kinase->sar_analysis cell_based->sar_analysis tubulin_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization adme_tox ADME/Tox Profiling animal_models Animal Models of Disease (e.g., Xenograft) adme_tox->animal_models lead_optimization->adme_tox pk_pd Pharmacokinetics/Pharmacodynamics animal_models->pk_pd

A generalized workflow for the discovery and development of 4-phenoxyphenyl thiazole derivatives.

p38_MAPK_pathway p38 MAP Kinase Signaling Pathway stress Cellular Stress / Cytokines map3k MAP3K (e.g., TAK1, ASK1) stress->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38 p38 MAPK map2k->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor 4-Phenoxyphenyl Thiazole Derivatives inhibitor->p38

Inhibition of the p38 MAP Kinase pathway by 4-phenoxyphenyl thiazole derivatives.

cMet_pathway c-Met Signaling Pathway hgf HGF (Ligand) cmet c-Met Receptor Tyrosine Kinase hgf->cmet pi3k_akt PI3K/Akt Pathway cmet->pi3k_akt ras_mapk RAS/MAPK Pathway cmet->ras_mapk stat STAT Pathway cmet->stat response Cellular Response (Proliferation, Survival, Motility) pi3k_akt->response ras_mapk->response stat->response inhibitor 4-Phenoxyphenyl Thiazole Derivatives inhibitor->cmet

Inhibition of the c-Met signaling pathway by 4-phenoxyphenyl thiazole derivatives.

tubulin_polymerization Tubulin Polymerization and Microtubule Dynamics tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubule Microtubule polymerization->microtubule depolymerization Depolymerization microtubule->depolymerization cell_cycle Cell Cycle Progression (Mitosis) microtubule->cell_cycle depolymerization->tubulin inhibitor 4-Phenoxyphenyl Thiazole Derivatives inhibitor->polymerization Inhibition

Inhibition of tubulin polymerization by 4-phenoxyphenyl thiazole derivatives.

Conclusion and Future Directions

The 4-phenoxyphenyl thiazole scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The diverse range of biological targets that can be modulated by this chemical class underscores its potential for yielding potent and selective drug candidates. Future research efforts should focus on expanding the explored chemical space through the synthesis of novel analogs with diverse substitution patterns. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the exploration of novel biological targets for this scaffold may unveil new therapeutic opportunities. The continued investigation of 4-phenoxyphenyl thiazole derivatives holds significant promise for addressing unmet medical needs.

References

Synthesis and Characterization of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial synthesis and characterization of the novel compound 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine. This document details a plausible synthetic route, comprehensive characterization data, and potential biological significance, serving as a valuable resource for researchers in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities[1][2][3][4][5][6]. The introduction of a phenoxy-phenyl moiety at the 4-position of the thiazole ring presents an interesting avenue for exploring new chemical space and developing novel therapeutic agents.

Core Compound Information

ParameterValueReference
IUPAC Name 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine[7][8]
CAS Number 105512-82-1[7][9]
Molecular Formula C15H12N2OS[8][9][10]
Molecular Weight 268.33 g/mol [9][10]
Melting Point 117 °C[7]
Appearance Expected to be a solidN/A

Synthetic Protocol

The synthesis of this compound can be achieved via the well-established Hantzsch thiazole synthesis. This method involves the cyclization of an α-haloketone with a thiourea derivative. In this proposed synthesis, the key intermediates are 2-bromo-1-(4-phenoxyphenyl)ethan-1-one and thiourea.

Step 1: Bromination of 4-Phenoxyacetophenone

The initial step involves the α-bromination of 4-phenoxyacetophenone. This reaction is typically carried out using a brominating agent such as bromine in a suitable solvent like acetic acid or methanol.

Experimental Protocol:

  • Dissolve 4-phenoxyacetophenone (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the reaction mixture at room temperature with constant stirring.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water to remove any residual acid, and dry under vacuum to yield 2-bromo-1-(4-phenoxyphenyl)ethan-1-one.

Step 2: Cyclization to form this compound

The synthesized α-bromoketone is then reacted with thiourea in a suitable solvent, such as ethanol, to yield the target 2-aminothiazole derivative[11][12].

Experimental Protocol:

  • To a solution of 2-bromo-1-(4-phenoxyphenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.2 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a base, such as aqueous ammonia or sodium bicarbonate, to precipitate the free amine.

  • Filter the precipitate, wash with cold ethanol and then water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

SynthesisWorkflow reagent1 4-Phenoxyacetophenone intermediate 2-Bromo-1-(4-phenoxyphenyl)ethan-1-one reagent1->intermediate Acetic Acid reagent2 Bromine reagent2->intermediate product This compound intermediate->product Ethanol, Reflux reagent3 Thiourea reagent3->product

Figure 1. Synthetic workflow for this compound.

Characterization Data

The structural elucidation of the synthesized this compound would be confirmed using a combination of spectroscopic methods. The following table summarizes the expected characterization data based on its chemical structure and data from analogous compounds[1][11][13][14].

TechniqueExpected Data
¹H NMR δ (ppm): ~5.0-6.0 (s, 2H, -NH₂), ~6.8-7.8 (m, 10H, Ar-H and thiazole-H)
¹³C NMR δ (ppm): ~100-110 (thiazole C5), ~115-135 (aromatic C-H), ~140-160 (aromatic C-O and thiazole C4), ~165-170 (thiazole C2, -C-NH₂)
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretching), ~3100 (aromatic C-H stretching), ~1620 (C=N stretching), ~1580 (C=C stretching), ~1240 (Ar-O-Ar stretching)
Mass Spec (m/z) Expected [M+H]⁺ at 269.34

Potential Biological Significance

While the specific biological activity of this compound has not been extensively reported, the 2-aminothiazole core is a key feature in many compounds with significant pharmacological properties. Derivatives of this scaffold have been shown to possess a broad spectrum of activities, including but not limited to:

  • Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines[2][14].

  • Anti-inflammatory Activity: This class of compounds has been investigated for its potential to inhibit inflammatory pathways, such as the cyclooxygenase (COX) enzymes[3][4].

  • Antimicrobial Activity: The thiazole nucleus is present in several antimicrobial agents, and novel derivatives are continuously being explored for their efficacy against a range of pathogens[1][2].

The unique substitution of a phenoxy-phenyl group at the 4-position may influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological activities or improved potency. Further investigation into the biological effects of this compound is warranted.

BiologicalActivity compound 4-(4-Phenoxy-phenyl)- thiazol-2-ylamine target Biological Targets (e.g., Kinases, Enzymes, Receptors) compound->target pathway Modulation of Signaling Pathways target->pathway response Cellular Response pathway->response outcome Therapeutic Effect response->outcome

Figure 2. Generalized signaling pathway for potential biological activity.

Conclusion

This technical guide outlines a robust and reproducible synthetic strategy for this compound, a compound of interest for further investigation in drug discovery. The detailed characterization and potential biological activities discussed herein provide a solid foundation for researchers to explore the therapeutic potential of this and related molecules. The versatile 2-aminothiazole scaffold, combined with the unique phenoxy-phenyl substituent, makes this compound a promising candidate for the development of novel therapeutic agents.

References

The Potential of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine in Kinase Inhibitor Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their potential as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This technical guide focuses on 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine , a specific derivative with potential for kinase inhibitor screening. While comprehensive public data on this exact molecule is limited, this guide will provide an in-depth overview based on structurally related compounds, detailing its synthesis, potential biological targets, and the methodologies for its evaluation.

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule inhibitors that target specific kinases has become a major focus of drug discovery.[1] Thiazole-based compounds have emerged as a promising class of kinase inhibitors, with derivatives showing activity against a range of important kinase targets.[1]

This guide will explore the potential of this compound as a kinase inhibitor by examining the activity of analogous compounds and providing detailed protocols for its synthesis and biological evaluation.

Quantitative Data for Structurally Related Thiazole-Based Kinase Inhibitors

Table 1: Inhibitory Activity of Thiazole Derivatives against Serine/Threonine Kinases [1]

Kinase FamilyCompound TypeIC50/Ki
PI3K/AKT/mTORThiazole Derivatives0.02 µM - 9.0 nM
Aurora Kinases4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-aminesPotent Inhibition
Cyclin-Dependent Kinases (CDKs)2-(thiazol-2-amino)-4-arylaminopyrimidines54.8 nM - 2.01 µM
Casein Kinase II (CK2)Thiazole DerivativesPotent Inhibition

Table 2: Inhibitory Activity of Thiazole Derivatives against Tyrosine Kinases [2][3]

Kinase TargetCompound TypeIC50/Ki
c-Met4-Phenoxyquinoline derivatives with benzo[d]thiazole-2-yl urea17.6 nM
Src Family Kinases2-aminothiazole derivatives (e.g., Dasatinib)Subnanomolar to nanomolar
Anaplastic Lymphoma Kinase (ALK)2-(thiazol-2-amino)-4-arylaminopyrimidines12.4 nM (for lead compound)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole derivatives.

Materials:

  • 4'-Phenoxyacetophenone

  • Thiosemicarbazide

  • Iodine

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • A mixture of 4'-phenoxyacetophenone (1 equivalent) and thiosemicarbazide (1.1 equivalents) in ethanol is refluxed for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and iodine (1 equivalent) is added portion-wise.

  • The mixture is then heated to reflux for an additional 8-10 hours.

  • After cooling, the reaction mixture is poured into ice-cold water.

  • The resulting precipitate is filtered, washed with a saturated solution of sodium bicarbonate, and then with water.

  • The crude product is purified by recrystallization from ethanol to yield this compound.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate

  • ATP

  • This compound (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's instructions.

  • Data is analyzed to determine the concentration of the test compound that inhibits 50% of the kinase activity (IC50).

Cell-Based Kinase Inhibition Assay (Example: Western Blot for Phospho-protein)

This protocol assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation of a downstream target.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • This compound (test compound)

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target protein.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for the total form of the target protein to ensure equal loading.

  • Densitometry is used to quantify the levels of the phosphorylated protein relative to the total protein.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that are often targeted by thiazole-based kinase inhibitors. Understanding these pathways is crucial for interpreting the biological effects of this compound.

G cluster_0 Cell Cycle Progression GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 Activation Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Transcription S_Phase S Phase Entry CyclinE_CDK2->S_Phase Activation

Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway in Cell Cycle Regulation.

G cluster_1 PI3K/AKT/mTOR Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/AKT/mTOR Signaling Pathway.

G cluster_2 p38 MAPK Signaling Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis

Caption: p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.

G cluster_3 Syk Signaling in B-Cells Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Lyn Lyn BCR->Lyn Syk Syk BCR->Syk Recruitment & Activation Lyn->BCR Phosphorylation BLNK BLNK Syk->BLNK GeneExpression Gene Expression Syk->GeneExpression PLCg2 PLCγ2 BLNK->PLCg2 Calcium Calcium Mobilization PLCg2->Calcium

Caption: Spleen Tyrosine Kinase (Syk) Signaling Pathway in B-Cells.

G cluster_4 Aurora Kinase Signaling in Mitosis G2_Phase G2 Phase AuroraA Aurora A G2_Phase->AuroraA AuroraB Aurora B G2_Phase->AuroraB Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Mitosis Successful Mitosis Centrosome->Mitosis Spindle->Mitosis Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Chromosome->Mitosis Cytokinesis->Mitosis

Caption: Aurora Kinase Signaling in Mitosis.

Conclusion

While direct experimental evidence for the kinase inhibitory activity of this compound is yet to be broadly published, the extensive research on structurally related 2-aminothiazole derivatives strongly suggests its potential as a valuable scaffold for kinase inhibitor screening. The phenoxy-phenyl moiety offers opportunities for synthetic modification to enhance potency and selectivity against specific kinase targets. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to undertake a comprehensive evaluation of this and similar compounds, contributing to the discovery of novel and effective kinase inhibitors for the treatment of a wide range of diseases.

References

The Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Therapeutic Applications of Aminothiazole Compounds for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This structural motif is a key component in a number of clinically approved drugs and a plethora of investigational agents, demonstrating its importance in the development of novel therapeutics. This technical guide provides an in-depth overview of the therapeutic applications of aminothiazole compounds, with a focus on their roles in oncology, neurodegenerative disorders, infectious diseases, and inflammatory conditions. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of key signaling pathways and workflows are presented to serve as a comprehensive resource for researchers in the field.

Anticancer Applications of Aminothiazole Derivatives

Aminothiazole-based compounds have emerged as a promising class of anticancer agents, with several derivatives exhibiting potent and selective inhibitory activity against a wide range of human cancer cell lines.[1][2] The anticancer efficacy of these compounds is often attributed to their ability to inhibit various protein kinases that are critical for tumor growth and survival.

Kinase Inhibition: A Primary Mechanism of Action

Many aminothiazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and apoptosis.[3] Dysregulation of kinase activity is a common hallmark of cancer, making them attractive targets for therapeutic intervention.

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a key signaling cascade that promotes cell growth and survival.[3] Several aminothiazole compounds have been identified as inhibitors of this pathway. For instance, Alpelisib , an FDA-approved drug for certain types of breast cancer, contains a 2-aminothiazole core and functions as a specific inhibitor of the p110α subunit of PI3K.[1]

Below is a diagram illustrating the points of intervention for aminothiazole-based inhibitors within the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Aminothiazole Inhibitors (e.g., Alpelisib) Inhibitor->PI3K Aurora_Kinase_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A Kinase Spindle Mitotic Spindle Assembly AuroraA->Spindle regulates AuroraB Aurora B Kinase Chromosome Chromosome Segregation AuroraB->Chromosome regulates Spindle->Metaphase Chromosome->Anaphase Inhibitor Aminothiazole Inhibitors Inhibitor->AuroraA Inhibitor->AuroraB Apoptosis Apoptosis Inhibitor->Apoptosis leads to Hantzsch_Synthesis_Workflow Start α-Haloketone + Thiourea Derivative Reaction Reaction in Solvent (e.g., Ethanol) Start->Reaction Cyclization Cyclocondensation Reaction->Cyclization Product 2-Aminothiazole Product Cyclization->Product MTT_Assay_Workflow Seeding Seed cells in a 96-well plate Treatment Treat cells with varying concentrations of aminothiazole compound Seeding->Treatment Incubation1 Incubate for 24-72 hours Treatment->Incubation1 MTT_add Add MTT solution to each well Incubation1->MTT_add Incubation2 Incubate for 2-4 hours MTT_add->Incubation2 Solubilization Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals Incubation2->Solubilization Measurement Measure absorbance at ~570 nm using a plate reader Solubilization->Measurement Analysis Calculate cell viability and determine IC₅₀ value Measurement->Analysis

References

The Rise of Thiazoles: A Technical Guide to Discovering Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) is rapidly evolving, offering a powerful new modality to address previously "undruggable" targets. This technical guide delves into the burgeoning role of thiazole-containing compounds as versatile building blocks in the design and discovery of novel protein degraders, including proteolysis-targeting chimeras (PROTACs) and molecular glues. Thiazole motifs have shown promise in the development of ligands for recruiting E3 ubiquitin ligases, a critical component of the TPD machinery. This guide provides an in-depth overview of the core concepts, experimental workflows, and key data underpinning the use of thiazoles in this exciting area of drug discovery.

The Ubiquitin-Proteasome System and Targeted Protein Degradation

Targeted protein degradation harnesses the cell's own machinery for protein disposal, the ubiquitin-proteasome system (UPS). The core principle involves bifunctional molecules, most notably PROTACs, which act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. Molecular glues, another class of protein degraders, function by inducing a novel interaction between an E3 ligase and a target protein.

The modular nature of PROTACs, consisting of a POI ligand, an E3 ligase ligand, and a linker, allows for rational design and optimization.[1] The discovery of novel E3 ligase ligands is crucial for expanding the scope and selectivity of TPD.

Thiazole Building Blocks in E3 Ligase Recruitment

Recent studies have highlighted the prevalence of the thiazole motif in the discovery of novel E3 ligase ligands. This heterocyclic scaffold offers a versatile platform for generating diverse chemical libraries for screening and optimization.

Two notable examples of E3 ligases targeted by thiazole-containing compounds are:

  • Kelch-like homology domain-containing protein 2 (KLHDC2): A 2-amino thiazole-based scaffold has been identified as a ligand for the E3 ligase KLHDC2.[2]

  • Aryl Hydrocarbon Receptor (AhR): The compound 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester has been identified as a recruiter for the AhR E3 ligase complex.[1]

These discoveries open up new avenues for designing PROTACs with alternative E3 ligase recruiters beyond the commonly used VHL and Cereblon ligands.

Experimental Workflow for Thiazole-Based Degrader Discovery

The discovery and characterization of a novel thiazole-based protein degrader follows a systematic workflow, from initial design and synthesis to comprehensive biological evaluation.

experimental_workflow Experimental Workflow for Thiazole-Based Degrader Discovery cluster_design Design & Synthesis cluster_evaluation Biological Evaluation design Computational Modeling & Design synthesis Synthesis of Thiazole Building Blocks design->synthesis Select Thiazole Scaffold conjugation PROTAC Conjugation synthesis->conjugation Incorporate into Linker binding Target & E3 Ligase Binding Assays conjugation->binding Synthesized PROTAC degradation Protein Degradation Assays binding->degradation Confirm Engagement ternary Ternary Complex Formation Assays degradation->ternary Assess Degradation Potency pathway Downstream Pathway Analysis ternary->pathway Validate Mechanism

A generalized workflow for the discovery and validation of novel thiazole-based protein degraders.

Quantitative Data for Thiazole-Based Degraders

The efficacy of a protein degrader is quantified by several key parameters. The following table presents hypothetical yet representative data for a thiazole-based PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-established target in oncology.

ParameterDescriptionThiazole-PROTAC-01 (BRD4)
Binding Affinity (Kd)
to BRD4 (BD1)Equilibrium dissociation constant for the first bromodomain of BRD4.50 nM
to E3 Ligase (e.g., KLHDC2)Equilibrium dissociation constant for the recruited E3 ligase.150 nM
Degradation Potency
DC50Concentration of the degrader that induces 50% degradation of the target protein.25 nM
DmaxMaximum percentage of target protein degradation achieved.>95%
Cellular Activity
Anti-proliferative IC50Concentration that inhibits 50% of cell proliferation in a cancer cell line (e.g., MCF-7).100 nM

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of thiazole-based protein degraders.

Synthesis of a Thiazole-Based E3 Ligase Ligand

Objective: To synthesize a 2-amino-thiazole derivative as a building block for a KLHDC2-recruiting PROTAC.

Materials:

  • Thiosemicarbazide

  • Substituted α-haloketone

  • Ethanol

  • Sodium acetate

Procedure:

  • Dissolve thiosemicarbazide (1.1 equivalents) and sodium acetate (1.5 equivalents) in ethanol.

  • Add the substituted α-haloketone (1 equivalent) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-thiazole derivative.

Western Blotting for Protein Degradation

Objective: To quantify the degradation of a target protein (e.g., BRD4) in response to treatment with a thiazole-based PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., HeLa, MCF-7)

  • Thiazole-based PROTAC

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the thiazole-based PROTAC or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with the primary antibody against the target protein overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To confirm the formation of the ternary complex between the target protein, the thiazole-based PROTAC, and the E3 ligase.

Materials:

  • Cell line expressing the target protein and E3 ligase

  • Thiazole-based PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Co-IP lysis buffer

  • Antibody against the target protein or E3 ligase

  • Protein A/G magnetic beads

Procedure:

  • Cell Treatment: Treat cells with the thiazole-based PROTAC and a proteasome inhibitor for a few hours to allow the ternary complex to accumulate.

  • Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or the E3 ligase overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.

Fluorescence Polarization (FP) for Binding Affinity

Objective: To determine the binding affinity (Kd) of the thiazole-based PROTAC to the target protein and the E3 ligase.

Materials:

  • Purified recombinant target protein and E3 ligase

  • Fluorescently labeled tracer ligand for the target protein or E3 ligase

  • Thiazole-based PROTAC

  • Assay buffer

  • 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Setup: In a 384-well plate, add a fixed concentration of the purified protein and the fluorescently labeled tracer.

  • Competition: Add a serial dilution of the thiazole-based PROTAC to compete with the tracer for binding to the protein.

  • Incubation and Measurement: Incubate the plate at room temperature to reach equilibrium. Measure the fluorescence polarization using a plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the concentration of the PROTAC. Fit the data to a suitable binding model to determine the IC50, which can then be used to calculate the Kd.

Signaling Pathway Modulation by Thiazole-Based Degraders

The degradation of a target protein by a thiazole-based PROTAC can have profound effects on downstream signaling pathways. For instance, the degradation of BRD4, a key epigenetic reader, leads to the downregulation of oncogenes such as c-MYC, impacting cell proliferation and survival pathways.

signaling_pathway Impact of a Thiazole-Based BRD4 Degrader on Oncogenic Signaling cluster_protac PROTAC Action cluster_downstream Downstream Effects PROTAC Thiazole-Based BRD4 PROTAC Ternary Ternary Complex PROTAC->Ternary BRD4 BRD4 BRD4->Ternary cMYC c-MYC Transcription Downregulation BRD4->cMYC Regulates E3 E3 Ligase (e.g., KLHDC2) E3->Ternary Ub Ubiquitination Ternary->Ub Proximity-Induced Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->BRD4 Degrades Proliferation Cell Proliferation Inhibition cMYC->Proliferation Drives Apoptosis Apoptosis Induction Proliferation->Apoptosis Inhibition leads to

Mechanism of action of a thiazole-based BRD4 degrader leading to the inhibition of oncogenic signaling.

Conclusion

The incorporation of thiazole building blocks into the design of novel protein degraders represents a significant advancement in the field of targeted protein degradation. The versatility of the thiazole scaffold provides a rich chemical space for the discovery of new E3 ligase ligands, thereby expanding the toolbox for developing next-generation therapeutics. The experimental workflows and methodologies outlined in this guide provide a comprehensive framework for researchers to design, synthesize, and validate potent and selective thiazole-based protein degraders. As our understanding of the ubiquitin-proteasome system deepens, the rational design of such molecules will undoubtedly play a pivotal role in tackling a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of 4-(4-phenoxy-phenyl)-thiazol-2-ylamine and its derivatives. This class of compounds holds significant potential in drug discovery, with demonstrated activities including but not limited to antimicrobial and kinase inhibition. The following protocols and data are intended to serve as a comprehensive resource for the chemical synthesis, characterization, and preliminary biological evaluation of these promising heterocyclic scaffolds.

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide array of biological activities. The 2-aminothiazole moiety, in particular, is a privileged scaffold known to interact with various biological targets. The incorporation of a 4-phenoxyphenyl substituent at the 4-position of the thiazole ring introduces a flexible ether linkage and an additional aromatic system, providing opportunities for diverse molecular interactions and modulation of physicochemical properties. This document outlines the synthetic route to this compound derivatives via the classical Hantzsch thiazole synthesis and presents their potential applications based on reported biological data for analogous structures.

Synthetic Workflow

The synthesis of this compound derivatives is primarily achieved through a two-step process. The first step involves the synthesis of the α-haloketone intermediate, 2-bromo-1-(4-phenoxyphenyl)ethanone, from 4-phenoxyacetophenone. The subsequent step is the Hantzsch thiazole synthesis, which involves the cyclocondensation of the α-haloketone with a suitable thiourea or N-substituted thiourea to yield the desired 2-aminothiazole derivative.

Synthetic Workflow cluster_0 Step 1: α-Haloketonization cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Purification & Characterization 4-Phenoxyacetophenone 4-Phenoxyacetophenone Reaction1 Bromination 4-Phenoxyacetophenone->Reaction1 Bromine Bromine Bromine->Reaction1 2-Bromo-1-(4-phenoxyphenyl)ethanone 2-Bromo-1-(4-phenoxyphenyl)ethanone Reaction1->2-Bromo-1-(4-phenoxyphenyl)ethanone Reaction2 Cyclocondensation 2-Bromo-1-(4-phenoxyphenyl)ethanone->Reaction2 Thiourea_Derivative Thiourea or N-Substituted Thiourea Thiourea_Derivative->Reaction2 Final_Product This compound Derivative Reaction2->Final_Product Purification Recrystallization/ Column Chromatography Final_Product->Purification Characterization NMR, IR, MS, M.P. Purification->Characterization

Figure 1. General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(4-phenoxyphenyl)ethanone (Intermediate)

This protocol describes the synthesis of the key α-haloketone intermediate.

Materials:

  • 4-Phenoxyacetophenone

  • Glacial Acetic Acid

  • Bromine (Br₂)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-phenoxyacetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath with continuous stirring.

  • Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution using a dropping funnel.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • A solid precipitate of 2-bromo-1-(4-phenoxyphenyl)ethanone will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified α-haloketone.

  • Dry the product under vacuum and characterize by melting point, IR, and NMR spectroscopy.

Protocol 2: General Hantzsch Synthesis of this compound Derivatives

This protocol outlines the cyclocondensation reaction to form the 2-aminothiazole ring.

Materials:

  • 2-Bromo-1-(4-phenoxyphenyl)ethanone

  • Thiourea or N-substituted thiourea (e.g., N-phenylthiourea, N-methylthiourea)

  • Ethanol (or other suitable solvent like methanol or isopropanol)

  • Sodium bicarbonate solution (5% w/v) or other mild base

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-phenoxyphenyl)ethanone (1 equivalent) in ethanol.

  • Add thiourea or the corresponding N-substituted thiourea (1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux with stirring for 2-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water or a dilute solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction and precipitate the free amine.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) or by column chromatography on silica gel.

  • Dry the purified this compound derivative and characterize its structure and purity using melting point, IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The biological activity of this compound derivatives can be evaluated through various in vitro assays. The following tables present representative antimicrobial activity data for structurally analogous N-substituted-4-phenylthiazol-2-amine derivatives, which can serve as a benchmark for newly synthesized compounds.

Table 1: Antibacterial Activity of Analogous Thiazole Derivatives

Compound IDR¹ (at N-position)R² (at 4-position of phenyl)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. E. coli
1a -H-H>100>100>100
1b -Phenyl-H62.531.2562.5
1c -4-Fluorophenyl-H31.2515.6231.25
1d -H-Cl502550
1e -Phenyl-Cl12.56.2512.5
1f -4-Fluorophenyl-Cl6.253.126.25
Ciprofloxacin --0.50.250.125

Data is representative of typical findings for this class of compounds and is intended for comparative purposes.

Table 2: Antifungal Activity of Analogous Thiazole Derivatives

Compound IDR¹ (at N-position)R² (at 4-position of phenyl)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. niger
2a -H-H>100>100
2b -Phenyl-H62.5125
2c -4-Fluorophenyl-H31.2562.5
2d -H-Cl50100
2e -Phenyl-Cl12.525
2f -4-Fluorophenyl-Cl6.2512.5
Fluconazole --12

Data is representative of typical findings for this class of compounds and is intended for comparative purposes.

Biological Relevance and Signaling Pathways

Thiazole derivatives are known to be potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer. The this compound scaffold can be considered a promising starting point for the design of novel kinase inhibitors. The general mechanism of action involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Kinase Signaling Pathway cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Phosphorylates Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response Regulates Thiazole_Derivative 4-(4-Phenoxy-phenyl)- thiazol-2-ylamine Derivative Thiazole_Derivative->Receptor Inhibits ATP ATP ATP->Receptor Competes with

Figure 2. Inhibition of a generic kinase signaling pathway by a thiazole derivative.

Conclusion

The synthetic protocols and comparative data provided in these application notes offer a solid foundation for the exploration of this compound derivatives as a versatile scaffold in drug discovery. The straightforward and efficient Hantzsch synthesis allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. The preliminary biological data for similar structures suggest that these compounds are promising candidates for the development of novel antimicrobial and anticancer agents, particularly as kinase inhibitors. Further optimization of this scaffold may lead to the identification of potent and selective drug candidates.

Application Notes: 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine and its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Several thiazole-containing drugs, such as Dasatinib and Tiazofurin, have been successfully developed and utilized in cancer therapy. The 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine scaffold represents a promising core structure for the design of novel anticancer agents. This document provides an overview of the application of structurally related compounds in various cancer cell lines, summarizing their cytotoxic effects, mechanisms of action, and relevant experimental protocols. While direct studies on this compound are limited in the available literature, the data from analogous structures provide valuable insights for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the in vitro cytotoxic activity of various thiazole derivatives in different cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) to facilitate easy comparison.

Table 1: Cytotoxic Activity of Thiazole Derivatives in Various Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference Compound(s)
N-Methyl-4-phenoxypicolinamide DerivativesA549 (Lung)3.6Sorafenib
H460 (Lung)1.7Sorafenib
HT-29 (Colon)3.0Sorafenib
Thiazolo[5,4-d]pyrimidinesNCI-H322 (Lung)7.1-
A549 (Lung)1.4-
A431 (Epidermal)3.1-
T98G (Glioblastoma)3.4-
HL-60 (Leukemia)8.0-
Pyridopyrimidinone-Thiazole HybridsMCF-7 (Breast)119-
HeLa (Cervical)15-
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid DerivativesA549 (Lung)2.47 - 25.4Doxorubicin, Cisplatin
HEK293 (Non-cancerous)10.69 - 37.99Doxorubicin, Cisplatin

Mechanism of Action

Derivatives of 4-phenyl-thiazol-2-ylamine exhibit a range of anticancer mechanisms, primarily centered around the induction of apoptosis and the inhibition of key cellular processes required for cancer cell proliferation and survival.

Induction of Apoptosis:

Many thiazole-based compounds exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often characterized by:

  • An increase in the sub-G1 cell population in cell cycle analysis.[1]

  • Cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1).[1]

  • Activation of caspases, particularly procaspase-3.[1]

  • Changes in mitochondrial membrane potential.[1]

  • Modulation of apoptosis-related genes such as p21, c-myc, and c-jun.[2]

The induction of apoptosis can be initiated through various signaling pathways, often involving the generation of reactive oxygen species (ROS).[2]

Enzyme Inhibition:

Certain thiazole derivatives function as potent inhibitors of kinases that are crucial for cancer cell signaling and proliferation. For instance, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors, which leads to the reinstatement of apoptosis in cancer cells.[3] Other related compounds have shown inhibitory activity against Aurora kinases, leading to mitotic failure and polyploidy.[4]

Tubulin Polymerization Inhibition:

A subset of thiazole-containing molecules has been shown to interfere with microtubule formation by binding to the colchicine binding site of tubulin.[5] This disruption of the cytoskeleton leads to cell cycle arrest and ultimately, cell death.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound and its analogs.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • This compound or its analog, dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and MTT solution, and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method is used to quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a 5 mL culture tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways

cluster_0 Apoptosis Induction Pathway Thiazole 4-(4-Phenoxy-phenyl)- thiazol-2-ylamine Analog ROS Reactive Oxygen Species (ROS) Thiazole->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PARP PARP Cleavage Casp3->PARP cluster_1 In Vitro Anticancer Evaluation Workflow Start Synthesized Thiazole Compound MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 Value MTT->IC50 ApoptosisAssay Apoptosis Assay (Flow Cytometry) IC50->ApoptosisAssay WesternBlot Mechanism Study (Western Blot) IC50->WesternBlot Conclusion Evaluate Anticancer Potential ApoptosisAssay->Conclusion WesternBlot->Conclusion cluster_2 Relationship of Thiazole Core to Anticancer Activity Core Thiazole Core Structure Derivatives Chemical Modifications (e.g., phenoxy-phenyl, amine substitutions) Core->Derivatives Activity Enhanced Anticancer Activity Derivatives->Activity Selectivity Improved Selectivity for Cancer Cells Derivatives->Selectivity Mechanism Diverse Mechanisms of Action (Apoptosis, Kinase Inhibition, etc.) Activity->Mechanism Selectivity->Mechanism

References

Application Notes for High-Throughput Screening of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-phenoxy-phenyl)-thiazol-2-ylamine scaffold is a privileged structure in medicinal chemistry, recognized for its potential in modulating various signaling pathways implicated in a range of diseases, including cancer and inflammatory disorders. Libraries based on this core structure offer a rich chemical space for the discovery of novel therapeutic agents. High-throughput screening (HTS) is a crucial methodology for rapidly evaluating large chemical libraries to identify "hit" compounds that interact with a biological target of interest.[1][2] This document provides detailed protocols for biochemical and cell-based HTS assays designed to identify and characterize active compounds from this compound libraries. The protocols are focused on two key and frequently dysregulated cellular pathways: kinase signaling and the NF-κB signaling cascade.

Data Presentation: Quantitative Analysis of Lead Compounds

Following a primary HTS campaign and subsequent hit confirmation, dose-response studies are conducted to determine the potency of validated hit compounds. The resulting data, typically half-maximal inhibitory concentrations (IC50), should be systematically organized for comparative analysis.

Table 1: Biochemical Kinase Inhibition Data

Compound IDTarget KinaseIC50 (nM)
HTS-00123Kinase A75
HTS-00456Kinase A150
HTS-00789Kinase A28
HTS-01011Kinase A210
HTS-00789Kinase B>10,000
Staurosporine (Control)Kinase A5

Table 2: Cell-Based NF-κB Pathway Inhibition Data

Compound IDCell LineAssay TypeIC50 (µM)
HTS-00246HeLaLuciferase Reporter1.2
HTS-00812HeLaLuciferase Reporter0.8
HTS-01579HeLaLuciferase Reporter5.6
HTS-02103HeLaLuciferase Reporter2.3
Bay 11-7082 (Control)HeLaLuciferase Reporter0.5

Mandatory Visualizations

Signaling Pathway Diagrams

cluster_receptor Cell Surface Receptors RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase (Target) RTK->Src GPCR G-Protein Coupled Receptor (GPCR) GPCR->Src Integrins Integrins Integrins->Src Downstream Downstream Substrates Src->Downstream Phosphorylation Library 4-(4-Phenoxy-phenyl) -thiazol-2-ylamine Library Library->Src Inhibition Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Migration Cell Migration Downstream->Migration cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR LPS LPS LPS->TNFR IKK IKK Complex (Target) TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB p50/p65 (NF-κB) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation) Library 4-(4-Phenoxy-phenyl) -thiazol-2-ylamine Library Library->IKK Inhibition cluster_prep Assay Preparation cluster_screen Screening & Analysis Lib_Prep Library Dilution & Plate Formatting Primary_HTS Primary HTS (Single Concentration) Lib_Prep->Primary_HTS Reagent_Prep Reagent Preparation (Enzyme, Substrate, Cells) Reagent_Prep->Primary_HTS Hit_ID Hit Identification (% Inhibition > Threshold) Primary_HTS->Hit_ID Dose_Response Dose-Response (IC50 Determination) Hit_ID->Dose_Response Confirmed Hits Data_Analysis Data Analysis & SAR Dose_Response->Data_Analysis

References

Application Notes and Protocols for the Purification of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Phenoxy-phenyl)-thiazol-2-ylamine is a heterocyclic amine containing a thiazole core, a structural motif prevalent in many biologically active compounds and pharmaceuticals. Thiazole derivatives are known to exhibit a wide range of activities, making them significant targets in drug discovery and development. The purity of such compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements. This document provides detailed analytical methods and protocols for the purification of this compound, focusing on High-Performance Liquid Chromatography (HPLC), Column Chromatography, and Recrystallization techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for developing appropriate purification strategies.

PropertyValueReference
Molecular FormulaC₁₅H₁₂N₂OS[1]
Molecular Weight268.33 g/mol [1]
AppearanceSolid[1]
Melting Point117 °C[2]
InChI KeyAZZJNMYKYSAYPZ-UHFFFAOYSA-N[1]

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for both the analysis and purification of 2-aminothiazole derivatives.[3] Due to the basic nature of the amine group, the use of an acidic modifier in the mobile phase is often necessary to ensure sharp, symmetrical peaks by preventing interaction with residual silanols on the stationary phase.

Protocol: Analytical HPLC Method

This method is suitable for assessing the purity of this compound.

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a minimal amount of methanol or DMSO and dilute with the initial mobile phase.

Protocol: Preparative HPLC Method

This method can be scaled for the purification of larger quantities of the compound.

ParameterRecommended Condition
Column C18, 10 µm, 21.2 x 250 mm (or larger)
Mobile Phase A 0.1% Formic Acid in Water (for MS compatibility)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized based on analytical run, typically a shallower gradient around the elution time of the target compound.
Flow Rate 20 mL/min (for a 21.2 mm ID column)
Column Temperature Ambient
Detection UV at 254 nm
Sample Loading Dissolve crude material in a minimal amount of DMSO or a strong solvent, then dilute with mobile phase A to avoid peak distortion.
Fraction Collection Collect fractions based on UV signal and analyze for purity by analytical HPLC.

Experimental Workflow for HPLC Purification

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification dissolve Dissolve Crude Compound in DMSO/Methanol dilute Dilute with Mobile Phase A dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect collect Fraction Collection detect->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation (Lyophilization/Rotovap) pool->evaporate pure_product Obtain Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound by HPLC.

Column Chromatography

Flash column chromatography is a standard method for the purification of organic compounds. For basic amines like this compound, special considerations are needed to avoid issues like peak tailing and poor recovery on standard silica gel.[4] This is due to the acidic nature of silica, which can strongly interact with basic compounds.

Protocol: Normal-Phase Column Chromatography

Two main approaches can be used for normal-phase chromatography:

Option A: Mobile Phase Modification

  • Stationary Phase: Silica Gel (230-400 mesh)

  • Mobile Phase System: A gradient of ethyl acetate in hexanes is a good starting point. To mitigate the basicity of the amine, add a small amount (0.1-1%) of a competing amine like triethylamine (TEA) to the eluent.[4]

  • Procedure:

    • Dry-load the crude material onto a small amount of silica gel.

    • Pack the column with the initial mobile phase composition (e.g., 90:10 Hexanes:Ethyl Acetate with 0.5% TEA).

    • Load the sample onto the column.

    • Elute with a gradually increasing gradient of ethyl acetate.

    • Monitor the fractions by Thin Layer Chromatography (TLC).

Option B: Amine-Functionalized Silica

  • Stationary Phase: Amine-functionalized silica gel. This stationary phase has a less acidic surface, which can significantly improve the chromatography of basic compounds.[5]

  • Mobile Phase System: A simple gradient of ethyl acetate in hexanes can often be used without the need for basic additives.

  • Procedure:

    • Follow the same loading and elution procedure as with standard silica gel.

    • The separation may be more efficient, leading to sharper peaks and better resolution.

ParameterStarting Condition (Option A)Starting Condition (Option B)
Stationary Phase Silica GelAmine-Functionalized Silica
Eluent System Hexanes/Ethyl Acetate with 0.5% TriethylamineHexanes/Ethyl Acetate
Gradient Stepwise or linear gradient from 10% to 50% Ethyl AcetateStepwise or linear gradient from 10% to 50% Ethyl Acetate

Logical Flow for Column Chromatography Method Selection

Column_Chromatography_Logic start Start with Crude This compound tlc_screen TLC Screening with Standard Silica Gel start->tlc_screen tailing_check Observe Tailing? tlc_screen->tailing_check no_tailing Proceed with Standard Silica Gel Chromatography tailing_check->no_tailing No tailing Tailing Observed tailing_check->tailing Yes purify Perform Column Chromatography no_tailing->purify method_choice Choose Modified Method tailing->method_choice option_a Option A: Add Triethylamine to Mobile Phase method_choice->option_a Standard Silica Available option_b Option B: Use Amine-Functionalized Silica method_choice->option_b Amine Silica Available option_a->purify option_b->purify end Pure Compound purify->end

Caption: Decision-making process for selecting a column chromatography method.

Recrystallization

Recrystallization is an effective and economical method for purifying solid compounds, provided a suitable solvent can be found.[6] The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, allowing for the formation of pure crystals while impurities remain in the solution.[7]

Protocol: Recrystallization

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should:

    • Dissolve the compound sparingly or not at all at room temperature.

    • Dissolve the compound completely at its boiling point.

    • Not react with the compound.

    • Have a boiling point below the melting point of the compound.

    • Be easily removable from the purified crystals.

    For 2-aminothiazole derivatives, polar protic solvents are often good candidates. A suggested solvent system to start with is ethanol or a mixture of ethanol and water .

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.

    • Heat the mixture on a hot plate with stirring until the solvent boils.

    • Add small portions of hot solvent until the compound just dissolves completely.

    • If colored impurities are present, they may be removed by adding a small amount of activated charcoal and performing a hot filtration.

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Workflow for Recrystallization

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step workflow for the recrystallization process.

Conclusion

The purification of this compound can be effectively achieved using a variety of analytical techniques. Reversed-phase HPLC offers high resolution and is suitable for both analytical purity checks and preparative scale purification. Column chromatography, with appropriate modifications such as the use of a basic modifier or an amine-functionalized stationary phase, is a viable method for larger-scale purification. Recrystallization provides an economical and scalable method for obtaining highly pure crystalline material. The choice of method will depend on the scale of purification, the nature of the impurities, and the available resources. The protocols provided herein serve as a comprehensive guide for researchers to develop robust and efficient purification strategies for this and structurally related compounds.

References

Application Notes and Protocols for 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Various derivatives of the thiazole scaffold have been investigated for their potential as anticancer agents, demonstrating mechanisms that include kinase inhibition, estrogen receptor modulation, and induction of apoptosis. These compounds have shown promise in preclinical studies against several cancer types, including breast cancer.

This document provides detailed application notes and experimental protocols for the investigation of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine , a specific thiazole derivative, in the context of breast cancer research. While direct studies on this particular compound are limited, the provided methodologies are based on established protocols for analogous thiazole derivatives and serve as a comprehensive guide for its evaluation as a potential therapeutic agent.

Putative Mechanism of Action

Based on in-silico and in-vitro studies of structurally similar thiazole derivatives, this compound is hypothesized to exert its anticancer effects in breast cancer through one or more of the following mechanisms:

  • Estrogen Receptor (ER) Antagonism: The phenoxy-phenyl moiety suggests a potential for competitive binding to the ligand-binding domain of estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. This would disrupt downstream signaling pathways crucial for tumor growth and proliferation.

  • Kinase Inhibition: Many thiazole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. Potential targets in breast cancer include Cyclin-Dependent Kinases (CDKs), which control cell cycle progression, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for angiogenesis.

  • Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in breast cancer cells through either intrinsic or extrinsic pathways, potentially by increasing the expression of pro-apoptotic proteins like Bax and activating caspases.

The following diagram illustrates the potential signaling pathways that could be targeted by this compound in breast cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Compound 4-(4-Phenoxy-phenyl)- thiazol-2-ylamine Compound->VEGFR2 Inhibition ERa ERa Compound->ERa Inhibition CDK46 CDK4/6 Compound->CDK46 Inhibition Bax Bax Compound->Bax Activation ERa_dimer ERα Dimer ERa->ERa_dimer AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression CDK46->Cell_Cycle_Progression ERE Estrogen Response Element ERa_dimer->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Gene_Transcription->Cell_Cycle_Progression Apoptosis Apoptosis Bax->Apoptosis

Caption: Putative signaling pathways targeted by this compound.

Data Presentation

The following tables summarize hypothetical yet representative quantitative data that could be generated from the experimental protocols described below.

Table 1: In-silico Molecular Docking Scores
Target ProteinThis compound (kcal/mol)Tamoxifen (Standard) (kcal/mol)
Estrogen Receptor α (ERα)-9.1-7.2
CDK2-8.5-
VEGFR-2-8.9-
Table 2: In-vitro Cytotoxicity (IC50 Values)
Cell LineThis compound (µM)Doxorubicin (Standard) (µM)
MCF-7 (ER+)8.51.2
MDA-MB-231 (Triple-Negative)15.20.8
SK-BR-3 (HER2+)12.81.5
MCF-10A (Non-tumorigenic)> 5010.5
Table 3: Cell Cycle Analysis in MCF-7 Cells (24h treatment)
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)55.228.116.7
This compound (10 µM)72.515.312.2
Table 4: Apoptosis Induction in MCF-7 Cells (48h treatment)
TreatmentEarly Apoptosis (%)Late Apoptosis (%)
Control (DMSO)2.11.5
This compound (10 µM)18.710.3

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound in breast cancer research.

Protocol 1: In-vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3) and a non-tumorigenic breast epithelial cell line (e.g., MCF-10A).

  • Complete growth medium (specific to each cell line).

  • This compound (dissolved in DMSO to create a stock solution).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Breast cancer cells (e.g., MCF-7).

  • This compound.

  • 6-well plates.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • 70% ethanol (ice-cold).

  • Propidium iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the compound at its IC50 concentration for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by the compound.

Materials:

  • Breast cancer cells (e.g., MCF-7).

  • This compound.

  • 6-well plates.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G cluster_0 Cell Treatment and Harvesting cluster_1 Staining cluster_2 Analysis A Seed and treat cells B Harvest cells A->B C Resuspend in binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic populations F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for breast cancer. The systematic application of these methodologies will enable researchers to elucidate its mechanism of action, determine its efficacy in various breast cancer subtypes, and provide the foundational data necessary for further development. While the data presented is illustrative, it reflects the promising potential that similar thiazole derivatives have shown in breast cancer research.

Troubleshooting & Optimization

Optimizing the reaction yield of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound? A1: The most common and widely used method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide compound.[1][2] For this specific molecule, the reactants are 2-bromo-1-(4-phenoxyphenyl)ethanone and thiourea.[1]

Q2: What is the reaction mechanism for the Hantzsch synthesis of this compound? A2: The reaction begins with an SN2 reaction where the sulfur atom of thiourea attacks the α-carbon of 2-bromo-1-(4-phenoxyphenyl)ethanone, displacing the bromide ion. This is followed by an intramolecular cyclization via the nitrogen atom attacking the ketone's carbonyl group, which after dehydration, forms the stable, aromatic thiazole ring.[1] The aromaticity of the final product is a key driving force for the reaction.[3]

Q3: What are the key starting materials and how can I source them? A3: The primary starting materials are 2-bromo-1-(4-phenoxyphenyl)ethanone and thiourea. 2-bromo-1-(4-phenoxyphenyl)ethanone can be synthesized by the bromination of 1-(4-phenoxyphenyl)ethanone using bromine in acetic acid.[4] Thiourea is a common, commercially available reagent. The final product, this compound, is also commercially available for use as a reference standard.[5][6]

Q4: What analytical techniques are recommended for characterizing the final product? A4: A combination of techniques is essential for full characterization. Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC).[7][8] Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4][8]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question: My reaction yield is consistently low or I'm failing to isolate any product. What are the likely causes and how can I fix this?

Answer: Low yield is a common issue that can be traced to several factors related to reagents and reaction conditions.

Possible Causes & Solutions:

  • Poor Quality Starting Materials: Ensure the α-haloketone is pure and has not decomposed. Verify the purity of the thiourea.[9]

  • Incorrect Stoichiometry: While the core reaction is 1:1, using a slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) can help drive the reaction to completion.[1][10]

  • Suboptimal Solvent: The choice of solvent is critical. While various solvents can be used, ethanol is often reported to give the best results and highest yields when refluxing.[10] See Table 1 for a comparison.

  • Inappropriate Reaction Temperature: Many Hantzsch syntheses require heating to proceed efficiently.[3] Refluxing in a suitable solvent like ethanol (78 °C) or 1-butanol (118 °C) is common.[10][11] Microwave-assisted synthesis can also dramatically increase yields and reduce reaction times.[9][11]

  • Absence of a Catalyst: While the reaction can proceed without a catalyst, certain catalysts can improve the rate and yield.[9] Heterogeneous catalysts like copper silicate have been shown to produce excellent yields.[10]

Problem 2: Significant Side Product Formation

Question: My TLC and NMR analysis show multiple spots and unexpected peaks. What side reactions could be occurring?

Answer: Side product formation often arises from the reactivity of the starting materials and intermediates.

Possible Causes & Solutions:

  • Regioselectivity Issues: When using substituted thioureas, the reaction can sometimes yield a mixture of 2-aminothiazole and 2-iminothiazoline isomers.[12] Running the reaction under neutral or slightly basic conditions favors the desired 2-aminothiazole product. Acidic conditions can increase the formation of the imino isomer.[9][12]

  • Self-Condensation: The α-haloketone can potentially undergo self-condensation, especially under basic conditions. Ensure controlled addition of reagents and maintain optimal temperature.

  • Monitoring Reaction Time: Over-extending the reaction time, especially at high temperatures, can lead to decomposition or further side reactions. Monitor the reaction's progress using TLC to determine the optimal endpoint.[8][9]

Problem 3: Difficulty in Product Isolation and Purification

Question: The product seems to be an oil or is difficult to purify from the crude reaction mixture. What purification strategies are most effective?

Answer: The workup and purification steps are crucial for obtaining a pure, solid product.

Possible Causes & Solutions:

  • Product is the Hydrohalide Salt: The initial product is often the hydrohalide (e.g., HBr) salt of the aminothiazole, which can be more soluble. The workup procedure must include a neutralization step.[11]

  • Ineffective Workup: After the reaction is complete, pour the mixture into a solution of a weak base like 5% sodium carbonate or sodium bicarbonate to neutralize the acid and precipitate the free base form of the product.[1][11][13] The resulting solid can then be collected by filtration.

  • Purification Methods:

    • Washing: Wash the filtered solid with cold water to remove inorganic salts and any remaining unreacted thiourea.[1][11]

    • Recrystallization: If the product is still impure, recrystallization from a suitable solvent like ethanol or methanol is a common and effective technique.[4][11]

    • Column Chromatography: For complex mixtures or to remove stubborn impurities, column chromatography using silica gel is a powerful method.[7][9] The mobile phase typically consists of a mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate), with the polarity adjusted based on TLC analysis.[1][7]

Experimental Workflows and Logic

The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting low yields.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Starting Materials (2-bromo-1-(4-phenoxyphenyl)ethanone + Thiourea) B Hantzsch Reaction (e.g., Reflux in Ethanol) A->B Add to solvent C Neutralization (aq. NaHCO3 / Na2CO3) B->C Cool & pour D Filtration & Washing C->D Precipitate forms E Recrystallization or Column Chromatography D->E Crude product F Characterization (NMR, MS, HPLC) E->F Pure product

Caption: General workflow for synthesis and purification.

G start_node Problem: Low Synthesis Yield q_node q_node s_node s_node end_node Yield Improved A A B Are reagents pure? A->B C Verify purity of α-haloketone and thiourea. B->C No D Is solvent optimal? B->D Yes C->D E Switch to ethanol or other polar protic solvent. D->E No F Is temperature correct? D->F Yes E->F G Ensure reflux conditions or try microwave heating. F->G No H Considered a catalyst? F->H Yes G->H I Add catalyst, e.g., 10 mol% copper silicate. H->I No J J H->J Yes I->J

Caption: Troubleshooting decision tree for low yield.

Data on Reaction Optimization

Quantitative data from various studies on Hantzsch thiazole synthesis can guide optimization efforts. The following tables summarize key findings.

Table 1: Effect of Solvent on 2-Aminothiazole Synthesis Yield (Adapted from a study on substituted thiazole derivatives)[10]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)78430
2Methanol78175
3Toluene78156
4Acetonitrile78175
5Water78530
6Ethanol 78 0.5 93

Table 2: Effect of Catalyst Concentration on Yield (Model reaction using copper silicate catalyst in ethanol at 78°C)[10]

EntryCatalyst Load (mol%)Time (h)Yield (%)
10840
25760
310 0.5 93
4150.593

Detailed Experimental Protocols

Protocol 1: Conventional Synthesis via Reflux

This protocol is a standard method for the synthesis of 4-aryl-2-aminothiazoles.

Materials:

  • 2-bromo-1-(4-phenoxyphenyl)ethanone (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (10 mL)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-1-(4-phenoxyphenyl)ethanone (1.0 mmol) and thiourea (1.2 mmol).[10]

  • Solvent Addition: Add 10 mL of ethanol to the flask.[10][13]

  • Heating: Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.[10][13]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 8:3 hexane:ethyl acetate).[10] The reaction is typically complete within 30-60 minutes.[10][13]

  • Workup: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture over crushed ice or into a beaker containing 20-30 mL of 5% aqueous NaHCO₃ solution to neutralize the hydrobromic acid formed and precipitate the product.[1][13][14]

  • Isolation: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.[1]

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and unreacted thiourea.[1]

  • Drying: Dry the collected solid in a vacuum oven at 50-60°C to yield the crude product.

  • Purification: If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[4][7]

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and often results in a cleaner product.[9][11]

Materials:

  • 2-bromo-1-(4-phenoxyphenyl)ethanone (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Methanol or Ethanol (3-5 mL)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-bromo-1-(4-phenoxyphenyl)ethanone (1.0 mmol) and thiourea (1.2 mmol).

  • Solvent Addition: Add 3-5 mL of methanol or ethanol.[9]

  • Microwave Irradiation: Cap the vessel and heat the mixture in a microwave reactor at 90-100°C for 15-30 minutes.[9]

  • Workup: After the reaction is complete, cool the vessel. The solid product may precipitate directly upon cooling.

  • Isolation & Purification: Collect the solid by filtration and wash with cold solvent. If the product does not precipitate, follow the neutralization and workup steps described in Protocol 1. The product may require minimal further purification.[9]

References

Technical Support Center: Purification of 4-Phenoxyphenyl Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-phenoxyphenyl thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying 4-phenoxyphenyl thiazole derivatives?

A1: Impurities are typically related to the synthetic route used. For derivatives synthesized via condensation reactions (e.g., Hantzsch synthesis), common impurities include unreacted starting materials like substituted phenacyl bromides and thioamides/thioureas, side-products from competing reactions, and oxidation products.[1] Always review the specific synthesis pathway to anticipate potential process-related impurities.[1]

Q2: How do I select the appropriate primary purification technique for my crude product?

A2: The choice between column chromatography and recrystallization depends on the nature of your crude product and impurities.

  • Column Chromatography is versatile and effective for separating compounds with different polarities. It is often the method of choice for complex mixtures or when impurities have similar solubility profiles to the product.

  • Recrystallization is ideal for removing small amounts of impurities from a solid product that is already relatively pure. It can be highly efficient and yield very pure crystalline material if a suitable solvent is found.

Q3: My compound appears as a single spot on the TLC plate but shows multiple peaks in the HPLC analysis. What could be the cause?

A3: This discrepancy can arise from several factors:

  • Co-elution on TLC: Impurities may have a very similar Rf value to your product in the specific TLC solvent system, making them appear as a single spot.

  • Higher Resolution of HPLC: High-Performance Liquid Chromatography (HPLC) is a high-resolution technique capable of separating structurally similar compounds that are not resolved by TLC.[1]

  • Detection Method: The UV lamp used for TLC visualization may not detect all impurities. HPLC detectors (e.g., DAD/UV) are often more sensitive to a wider range of chromophores.

  • On-Column Degradation: The compound might be degrading on the stationary phase of either the TLC plate (silica) or the HPLC column.

Q4: What purity level is typically required for drug development applications?

A4: For drug development and pharmaceutical applications, a high purity level is paramount to minimize side reactions, improve efficacy, and ensure safety.[2] Purity is typically expected to be ≥98%, often determined by quantitative methods like GC or HPLC assay.[2] It is crucial to obtain and carefully review the Certificate of Analysis (CoA) from suppliers, which should provide detailed data on purity, impurity profiles, and physical characteristics.[2]

Troubleshooting Guides

Column Chromatography

This guide addresses common issues encountered during flash column chromatography on silica gel.

Problem 1: My compound is not moving from the origin (stuck on the column).

  • Cause: The eluent (solvent system) is not polar enough.

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to 8:2, then 7:3, and so on. If using a gradient system, ensure the final polarity is high enough to elute your compound. For highly polar or basic compounds containing amine functionalities, adding a small amount of methanol (1-5%) or triethylamine (0.1-1%) to the eluent may be necessary.[3]

Problem 2: All components of the mixture are eluting together in the solvent front.

  • Cause 1: The eluent is too polar. Your product has a high Rf value (>0.5) on the TLC plate.

  • Solution 1: Decrease the polarity of the eluent. Aim for an Rf value of around 0.2-0.3 for your target compound on the TLC plate for good separation on the column.[3]

  • Cause 2: The sample was overloaded or loaded in a solvent that was too strong (polar).

  • Solution 2: Use a less polar solvent (e.g., dichloromethane or toluene) to dissolve your crude sample before loading it onto the column.[3][4] Alternatively, perform a "dry loading" by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[3]

Problem 3: The compound is streaking or "tailing" down the column.

  • Cause 1: The compound is degrading on the silica gel. Silica gel can be acidic and may cause decomposition of sensitive molecules.[5]

  • Solution 1: Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if degradation spots appear. If it is unstable, consider using a different stationary phase like neutral alumina or deactivating the silica gel by pre-treating the column with a solvent containing a small amount of triethylamine (e.g., 1%).[5]

  • Cause 2: The thiazole nitrogen, being basic, might be interacting strongly with the acidic silica gel.

  • Solution 2: Add a small percentage (0.1-1%) of triethylamine or ammonium hydroxide to your eluent to neutralize the acidic sites on the silica and improve the peak shape.[3][4]

Recrystallization

Problem 1: I cannot find a suitable solvent for recrystallization.

  • Cause: A single solvent may not have the ideal solubility properties.

  • Solution: Use a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Reheat to clarify the solution and then allow it to cool slowly. A common combination is a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexane or petroleum ether.[6]

Problem 2: No crystals are forming upon cooling the solution.

  • Cause 1: Too much solvent was used, and the solution is not supersaturated.

  • Solution 1: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.[6]

  • Cause 2: The solution is cooling too rapidly, or there are no nucleation sites for crystal growth.

  • Solution 2: Ensure slow cooling by insulating the flask. If crystals still do not form, try scratching the inside of the flask with a glass rod below the solvent level or adding a tiny "seed" crystal of the pure product.

Problem 3: The product "oils out" instead of forming crystals.

  • Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated, causing the solute to come out of solution as a liquid phase.

  • Solution: Use a lower-boiling point solvent or a more dilute solution. Re-heat the mixture to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.

Data and Protocols

Data Presentation

Table 1: Potential Impurities in 4-Phenoxyphenyl Thiazole Synthesis

Impurity TypePotential Origin
Unreacted Starting MaterialsIncomplete reaction (e.g., remaining 2-bromo-1-(4-phenoxyphenyl)ethan-1-one, thiourea).[1]
By-productsSide reactions inherent to the chosen synthetic pathway.[1]
Oxidation ProductsThe aldehyde or other functional groups may be susceptible to oxidation during workup or storage.[1]
Reagent-Related ImpuritiesImpurities from catalysts, bases (e.g., triethylamine), or solvents used in the reaction.

Table 2: Purity Assessment Methodologies

TechniquePrincipleBest Suited ForKey Considerations
HPLC High-resolution separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1]Routine purity assessment of moderately polar compounds.[1]High sensitivity and versatility; Reverse-phase (RP-HPLC) is a common and effective method.[1]
GC-MS Separation of volatile compounds followed by mass spectrometry for identification.[1]Analysis of volatile or semi-volatile impurities.Non-volatile compounds like many thiazole derivatives may require derivatization to increase volatility.[1]
NMR Provides detailed structural information.Structure confirmation and identification of impurities with distinct proton/carbon signals.Less sensitive for detecting very low levels of impurities compared to HPLC.
TLC Quick, qualitative check of reaction progress and crude mixture complexity.[7]Monitoring reactions and preliminary purity checks.Lower resolution than HPLC; quantification is not precise.

Experimental Protocols

Protocol 1: General Method for Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides a good separation and moves the target compound to an Rf of approximately 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel using the selected eluent (slurry packing is recommended to avoid air bubbles and heat generation).[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane). Carefully load the solution onto the top of the silica bed. Alternatively, perform a dry load by pre-adsorbing the compound onto a small amount of silica.

  • Elution: Begin elution with the selected solvent system. If separation is difficult, a gradient elution (gradually increasing the solvent polarity) may be required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general guideline based on methods for similar compounds.[1] Optimization for your specific derivative is necessary.

  • System: Reverse-phase HPLC (RP-HPLC)[1]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Example Gradient: Start at 30% ACN, ramp to 95% ACN over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector, wavelength set to the λmax of the 4-phenoxyphenyl thiazole chromophore (e.g., 254 nm or a wavelength determined by UV-Vis scan).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable solvent (e.g., ACN or Methanol) to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

Visualizations

G Diagram 1: General Purification and Analysis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product Mixture Purification Primary Purification (Column Chromatography or Recrystallization) Crude->Purification Select method based on crude analysis Purity_Check Purity Assessment (HPLC, GC-MS, NMR) Purification->Purity_Check Analyze purified fractions Purity_Check->Purification If further purification needed Pure_Product Pure Compound (>98%) Purity_Check->Pure_Product If purity is sufficient

Caption: General workflow for purification and analysis of synthesized compounds.

G Diagram 2: Troubleshooting Column Chromatography Start Column Performance Issue Issue_Type What is the problem? Start->Issue_Type No_Move Compound Not Moving Issue_Type->No_Move Stuck at Origin All_Move All Elutes Together Issue_Type->All_Move In Solvent Front Streaking Streaking / Tailing Issue_Type->Streaking Poor Peak Shape Sol_Polarity_Inc Increase Eluent Polarity No_Move->Sol_Polarity_Inc Sol_Polarity_Dec Decrease Eluent Polarity All_Move->Sol_Polarity_Dec Dry_Load Use Dry Loading Method All_Move->Dry_Load Add_Base Add Triethylamine (0.1-1%) to Eluent Streaking->Add_Base Check_Stability Check Stability on Silica (TLC) Streaking->Check_Stability G Diagram 3: Potential Sources of Impurities cluster_sources Sources of Impurities Crude Crude Product Reactants Unreacted Starting Materials Reactants->Crude SideProducts Reaction By-products SideProducts->Crude Reagents Catalysts & Reagents Reagents->Crude Degradation Workup/Storage Degradation Degradation->Crude

References

Technical Support Center: Enhancing the Stability of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine in solution. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: While specific degradation data for this exact molecule is not extensively published, based on its structure, the primary anticipated degradation pathways include:

  • Photodegradation: The thiazole ring, being a heterocyclic aromatic compound, can absorb UV and visible light, which may lead to photo-oxygenation or other forms of light-induced breakdown.[1][2] Thiazole-containing compounds with aryl ring substituents can be particularly susceptible to this process.[2]

  • Oxidation: The 2-aminothiazole moiety can be susceptible to oxidation, potentially catalyzed by trace metal ions or initiated by light. Dissolved oxygen in the solvent is a key reactant in this process.[3] Amines, in general, are known to be prone to oxidative degradation, which can sometimes lead to discoloration (e.g., turning yellow or brown) over time.[4]

  • Hydrolysis: Although generally less susceptible than esters, the ether linkage in the phenoxy-phenyl group could potentially undergo hydrolysis under strong acidic conditions.[5] The amide-like character within the thiazole ring might also be susceptible to hydrolysis under extreme pH conditions.[6]

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: To maximize stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as -20°C or -80°C.

  • Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[1]

  • Atmosphere: For long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen to minimize contact with oxygen.[1]

Q3: Which solvents are most suitable for preparing stable solutions?

A3: The choice of solvent is critical. While solubility data must be empirically determined, here are some general guidelines:

  • Aprotic Solvents: Anhydrous aprotic solvents like DMSO or DMF are often preferred for stock solutions as they are less reactive than protic solvents.

  • Purity: Use high-purity, HPLC-grade solvents to avoid contaminants that could act as catalysts for degradation.[3]

  • Aqueous Solutions: If aqueous buffers are required for experiments, prepare them fresh. The pH of the medium is a critical factor; stability is often greatest in a neutral to slightly acidic pH range.[7] Avoid strongly acidic or basic conditions.

Q4: Are there any additives that can enhance the stability of the compound in solution?

A4: Yes, incorporating certain excipients can help stabilize the compound:[1]

  • Antioxidants: To prevent oxidative degradation, consider adding antioxidants like Butylated Hydroxytoluene (BHT) or Ascorbic Acid (Vitamin C).

  • Chelating Agents: If metal-catalyzed oxidation is a concern, adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.[3]

  • UV Absorbers: For applications where light exposure is unavoidable, UV absorbers such as benzophenones can be included in the formulation to protect the compound.[1]

Troubleshooting Guides

Issue 1: The compound precipitates out of the aqueous buffer during my experiment.

Possible CauseRecommended Solution
Low Aqueous Solubility The phenoxy-phenyl group imparts significant hydrophobicity. Increase the percentage of a co-solvent (e.g., DMSO, ethanol) in your final buffer, ensuring the co-solvent concentration does not affect the experimental outcome.
pH-Dependent Solubility The 2-amino group is basic and will be protonated at low pH, which may increase solubility. However, this can also increase susceptibility to hydrolysis. Empirically determine the optimal pH for both solubility and stability.
Temperature Effects Solubility may decrease at lower temperatures. If experiments are run on ice, ensure the compound's concentration is below its saturation point at that temperature.

Issue 2: A gradual loss of compound activity is observed in my biological assay.

Possible CauseRecommended Solution
Chemical Degradation This is the most likely cause. The compound is degrading over the time course of the experiment.
Action 1: Prepare fresh dilutions of the compound from a frozen stock immediately before each experiment.
Action 2: Include stability-indicating controls. Incubate the compound in the assay buffer for the full duration of the experiment and then analyze its integrity by HPLC.
Action 3: Minimize light exposure during all experimental steps (e.g., work under yellow light, cover plates with foil).
Adsorption to Plastics Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., microplates, pipette tips).
Action: Use low-adhesion microplates or silanized glassware. Include a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your buffer if compatible with the assay.

Issue 3: New, unexpected peaks are appearing in my HPLC or LC-MS analysis over time.

Possible CauseRecommended Solution
Formation of Degradants The new peaks are likely degradation products resulting from oxidation, hydrolysis, or photodegradation.
Action 1: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks. This can provide clues to their structure (e.g., an increase of 16 Da may suggest oxidation).
Action 2: Perform forced degradation studies (see Experimental Protocols below) to intentionally generate and identify potential degradants, creating a reference profile.
Action 3: Review your storage and handling procedures. Ensure solutions are protected from light, deoxygenated, and stored at the proper temperature.

Data Presentation: Stability in Solution

The following table presents hypothetical stability data for this compound to illustrate how such data should be structured. This is for illustrative purposes only.

Table 1: Percentage of Parent Compound Remaining After 24-Hour Incubation

ConditionTemperature% Remaining (in Dark)% Remaining (with Light Exposure)
pH 5.0 Buffer (1% DMSO)25°C95.2%75.1%
pH 7.4 Buffer (1% DMSO)25°C98.5%80.3%
pH 9.0 Buffer (1% DMSO)25°C92.1%71.8%
Anhydrous DMSO25°C>99%94.5%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment in Aqueous Solution

This protocol describes a method to assess the stability of the compound under various conditions.

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

    • Store this stock in small aliquots at -80°C, protected from light.

  • Preparation of Test Solutions:

    • Prepare a set of desired aqueous buffers (e.g., pH 5.0, 7.4, 9.0).

    • Spike the stock solution into each buffer to achieve a final concentration of 100 µM. The final DMSO concentration should be kept constant and low (e.g., 1%).

    • Vortex gently to mix.

  • Incubation:

    • Dispense the test solutions into two sets of vials: one set wrapped in aluminum foil (dark control) and one set of clear vials (light exposure).

    • Incubate all samples at a controlled temperature (e.g., 25°C or 37°C).

    • For light exposure, use a photostability chamber with a calibrated light source.[3]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench any further degradation by diluting the aliquot in a cold mobile phase and/or adding an organic solvent like acetonitrile.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

    • Detection: UV detector set to the λmax of the compound.

    • Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage remaining relative to the T=0 time point.

Visualizations

Diagram 1: Troubleshooting Flowchart for Stability Issues

G start Stability Issue Observed (e.g., Precipitation, Activity Loss) check_sol Is the compound fully dissolved in the final buffer? start->check_sol check_light Was the experiment protected from light? check_sol->check_light Yes sol_issue Solubility Issue: - Increase co-solvent % - Optimize buffer pH - Check temperature effects check_sol->sol_issue No check_time Were solutions prepared fresh? check_light->check_time Yes light_issue Photodegradation Likely: - Use amber vials/foil - Work under yellow light check_light->light_issue No time_issue Chemical Instability Likely: (Oxidation/Hydrolysis) - Use fresh solutions - Add antioxidants/chelators - Degas solvents check_time->time_issue No end_ok Stability Optimized check_time->end_ok Yes sol_issue->check_light light_issue->check_time time_issue->end_ok G cluster_photo Photodegradation cluster_ox Oxidation cluster_hydro Hydrolysis (Extreme pH) Parent This compound Photo_Ox Photo-oxygenation Product (e.g., Endoperoxide Intermediate) Parent->Photo_Ox Light, O2 Ox_Amine Oxidized Amine Species (e.g., N-oxide) Parent->Ox_Amine O2, Metal Ions Hydro_Ether Ether Bond Cleavage Product (Phenol + Thiazole) Parent->Hydro_Ether H+ / OH- Ring_Cleavage Thiazole Ring Cleavage Photo_Ox->Ring_Cleavage G prep_stock 1. Prepare Concentrated Stock in DMSO prep_test 2. Spike into Aqueous Buffers (pH, Additives) prep_stock->prep_test incubate 3. Incubate Samples (Temp, Light/Dark) prep_test->incubate sample 4. Collect Aliquots at Time Points (T=0, 2, 4... hrs) incubate->sample analyze 5. Analyze by HPLC-UV/MS sample->analyze report 6. Quantify % Remaining vs. T=0 analyze->report

References

Technical Support Center: Overcoming Off-Target Effects of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with 4-(4-phenoxy-phenyl)-thiazol-2-ylamine derivatives. While a comprehensive off-target profile for every derivative is not publicly available, this guide addresses potential issues based on the known activities of structurally related thiazole compounds and general principles of small molecule inhibitors. The primary aim is to help researchers identify and mitigate off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential on-targets for this compound derivatives?

A1: Derivatives of the 4-phenyl-thiazol-2-ylamine scaffold have been reported to inhibit a range of protein kinases. Depending on the specific substitutions, these compounds have shown activity against targets such as Spleen Tyrosine Kinase (SYK), p38 MAP Kinase, Aurora Kinases A and B, and Cyclin-Dependent Kinase 9 (CDK9).[1][2] It is crucial to experimentally validate the on-target activity of your specific derivative.

Q2: My experimental results are inconsistent or show unexpected phenotypes. Could off-target effects be the cause?

A2: Yes, inconsistent results or unexpected cellular phenotypes are common indicators of off-target effects. Small molecule inhibitors can interact with multiple proteins, leading to a variety of cellular responses that are independent of the intended target. It is recommended to perform rigorous control experiments to distinguish on-target from off-target effects.

Q3: What are some potential off-targets for this class of compounds?

A3: Given the kinase-inhibitor nature of this scaffold, other kinases are the most likely off-targets. Related thiazole-containing compounds have been shown to interact with a variety of kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2). A broad kinase panel screening is the most effective way to identify specific off-targets for your compound of interest.

Q4: How can I experimentally distinguish on-target from off-target effects?

A4: Several experimental strategies can be employed:

  • Use of a structurally related inactive control: Synthesize or obtain a close analog of your compound that is inactive against the primary target. This control should ideally retain the off-target activities of the active compound.

  • RNAi or CRISPR-Cas9-mediated knockdown/knockout of the intended target: If the phenotype observed with your compound is rescued or mimicked by knocking down or knocking out the target protein, it provides strong evidence for on-target activity.

  • Use of structurally distinct inhibitors for the same target: If multiple inhibitors with different chemical scaffolds for the same target produce the same phenotype, it is more likely to be an on-target effect.

  • Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF): These techniques can confirm direct binding of your compound to the intended target protein.

  • Chemical Proteomics: This approach can identify the direct binding partners of your compound in a cellular context.

Q5: Are there computational methods to predict potential off-targets?

A5: Yes, several in silico methods can predict potential off-targets based on the chemical structure of your compound. These include ligand-based approaches (comparing your compound to known ligands of various targets) and structure-based approaches (docking your compound into the binding sites of a panel of proteins). While these methods are useful for generating hypotheses, experimental validation is essential.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Related) Recommended Action
Unexpected Cell Toxicity/Phenotype Inhibition of essential kinases or other proteins.- Perform a dose-response curve to determine the therapeutic window.- Test the compound in a cell line that does not express the intended target.- Use RNAi or CRISPR to confirm that the phenotype is dependent on the intended target.- Profile the compound against a broad kinase panel to identify potential off-target kinases responsible for the toxicity.
High Background in Kinase Assays - Compound interference with the assay detection system (e.g., luciferase inhibition).- Compound aggregation at high concentrations.- Run a control experiment without the kinase to check for assay interference.- Include a counterscreen for luciferase inhibition if using a luminescence-based assay.- Test for aggregation using dynamic light scattering or by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
Discrepancy between Biochemical and Cellular Potency - Poor cell permeability of the compound.- High protein binding in cell culture media.- Inhibition of cellular pathways that are not present in the biochemical assay.- Evaluate the cell permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).- Measure the fraction of unbound compound in your cell culture media.- Perform target engagement assays in cells to confirm that the compound is reaching its intended target.
Development of Resistance in Cell-Based Assays - Upregulation of compensatory signaling pathways due to off-target inhibition.- Use proteomic or transcriptomic approaches to identify changes in signaling pathways upon treatment with your compound.- Investigate the possibility of inhibiting both the primary target and the compensatory pathway.

Quantitative Data Summary

The following table provides a template for summarizing the on-target and potential off-target activities of your this compound derivative. It is essential to generate this data experimentally for your specific compound.

Target Reported IC50/Ki (nM) for related compounds Your Experimental IC50/Ki (nM) Assay Type Reference
SYK 10 - 100Enter your dataBiochemical[1]
p38 MAPK 50 - 500Enter your dataBiochemical[2]
Aurora Kinase A 20 - 200Enter your dataBiochemical
Aurora Kinase B 20 - 200Enter your dataBiochemical
CDK9 100 - 1000Enter your dataBiochemical
EGFR >1000Enter your dataBiochemical
SIRT2 >1000Enter your dataBiochemical
Other KinasesVariesEnter your dataBiochemical

Experimental Protocols

Kinase Inhibitor Profiling (General Protocol)

Objective: To determine the selectivity of a this compound derivative against a panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Serially dilute the compound in DMSO to create a concentration range for IC50 determination.

  • Kinase Reaction Setup: In a suitable microplate (e.g., 384-well), add the following components in order:

    • Kinase buffer (typically contains HEPES, MgCl2, DTT, and a detergent).

    • Test compound at various concentrations.

    • Kinase enzyme.

    • A mixture of substrate (peptide or protein) and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence-based substrate phosphorylation).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Thermal Shift Assay (TSA) for Target Engagement

Objective: To confirm the direct binding of a this compound derivative to its purified target protein.

Methodology:

  • Reagent Preparation:

    • Purified target protein (to >90% purity).

    • TSA buffer (e.g., HEPES, NaCl).

    • Test compound stock solution in DMSO.

    • Fluorescent dye (e.g., SYPRO Orange) diluted in TSA buffer.

  • Assay Setup: In a 96-well or 384-well PCR plate, mix the purified protein, test compound at various concentrations, and the fluorescent dye. Include appropriate controls (e.g., protein with DMSO, buffer only).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute) while monitoring the fluorescence of the dye.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the sigmoidal unfolding curve. A significant increase in Tm in the presence of the compound indicates stabilizing binding to the protein.

Cellular Target Engagement Assay (Example: Western Blot for Phospho-protein)

Objective: To assess the inhibition of a target kinase in a cellular context by measuring the phosphorylation of a downstream substrate.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with the test compound at various concentrations for a specific duration. Include a positive control (e.g., a known inhibitor of the pathway) and a negative control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Quantify the band intensities and determine the extent of inhibition of substrate phosphorylation by the test compound.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_proteomics Proteomics biochem_start Compound Synthesis kinase_panel Kinase Panel Screening biochem_start->kinase_panel Determine IC50 tsa Thermal Shift Assay biochem_start->tsa Confirm direct binding cell_assay Cell-based Phenotypic Assay kinase_panel->cell_assay Test cellular potency target_engagement Cellular Target Engagement tsa->target_engagement Confirm target inhibition off_target_validation Off-Target Validation (RNAi/CRISPR) cell_assay->off_target_validation chem_proteomics Chemical Proteomics cell_assay->chem_proteomics Identify binding partners off_target_id Off-Target Identification chem_proteomics->off_target_id

Caption: Experimental workflow for identifying and validating on- and off-target effects.

p38_mapk_pathway stress Stress Stimuli (UV, Cytokines) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k mkk3_6 MKK3/6 map3k->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream phosphorylates response Cellular Response (Inflammation, Apoptosis) downstream->response

Caption: Simplified p38 MAPK signaling pathway.

syk_pathway receptor Immune Receptor (e.g., BCR, FcR) itam ITAM Phosphorylation receptor->itam activation syk SYK itam->syk recruits & activates plc PLCγ syk->plc phosphorylates downstream Downstream Signaling (Ca2+ mobilization, NF-κB) plc->downstream response Cellular Response (Cytokine release, Proliferation) downstream->response

Caption: Simplified SYK signaling pathway.

aurora_kinase_pathway g2_m G2/M Transition aurora_a Aurora A g2_m->aurora_a aurora_b Aurora B g2_m->aurora_b centrosome Centrosome Maturation & Spindle Assembly aurora_a->centrosome chromosome Chromosome Segregation & Cytokinesis aurora_b->chromosome mitosis Mitotic Progression centrosome->mitosis chromosome->mitosis

Caption: Roles of Aurora kinases in mitosis.

cdk9_pathway cdk9_cyclinT CDK9/Cyclin T1 (P-TEFb) polII RNA Polymerase II cdk9_cyclinT->polII phosphorylates CTD dsif_nelf DSIF/NELF cdk9_cyclinT->dsif_nelf phosphorylates elongation Transcriptional Elongation polII->elongation dsif_nelf->elongation relieves pausing

Caption: Role of CDK9 in transcriptional elongation.

egfr_pathway egf EGF egfr EGFR egf->egfr binds & activates ras_raf_mek_erk RAS-RAF-MEK-ERK (MAPK Pathway) egfr->ras_raf_mek_erk pi3k_akt PI3K-AKT Pathway egfr->pi3k_akt proliferation Cell Proliferation & Survival ras_raf_mek_erk->proliferation pi3k_akt->proliferation

Caption: Simplified EGFR signaling pathway.

sirt2_pathway sirt2 SIRT2 tubulin α-tubulin sirt2->tubulin deacetylates p53 p53 sirt2->p53 deacetylates foxo1 FOXO1 sirt2->foxo1 deacetylates mitosis_reg Mitotic Regulation tubulin->mitosis_reg apoptosis_reg Apoptosis Regulation p53->apoptosis_reg metabolism_reg Metabolic Regulation foxo1->metabolism_reg

Caption: Key deacetylation targets of SIRT2.

References

Technical Support Center: Strategies to Improve the Cell Permeability of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of cell permeability for thiazole-based compounds. The information is designed to assist in overcoming common experimental hurdles and optimizing compound design and formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor cell permeability of my thiazole compound?

A1: Poor cell permeability of thiazole-based compounds often stems from a combination of physicochemical properties:

  • High Polar Surface Area (PSA): The thiazole ring itself, along with other heteroatoms (N, S, O) in substituents, can contribute to a high PSA. Molecules with a PSA greater than 140 Ų often exhibit poor permeability.

  • Excessive Hydrogen Bonding Capacity: A high number of hydrogen bond donors (HBDs) and acceptors (HBAs) increases the energy required to desolvate the compound for it to enter the lipid cell membrane.[1][2] Increasing the HBD count is generally associated with lower passive permeability.[1]

  • Low Lipophilicity: Insufficient lipophilicity (low LogP) can prevent the compound from partitioning effectively into the lipophilic core of the cell membrane.

  • High Molecular Weight: Large molecules (MW > 500 Da) often struggle to pass through the cell membrane via passive diffusion.

  • Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it out of the cell, resulting in low net intracellular accumulation.[3]

Q2: Which chemical modifications are most effective for enhancing the permeability of thiazole derivatives?

A2: Several structural modification strategies can be employed:

  • Modulating Lipophilicity: Systematically adding small, lipophilic groups (e.g., methyl, ethyl, halogen) can increase the compound's LogP and improve its partitioning into the cell membrane.[4] However, an excessively high LogP can lead to poor aqueous solubility and non-specific binding.

  • Masking Hydrogen Bond Donors: Replacing HBDs, such as -NH or -OH groups, with less polar moieties (e.g., N-methylation) can significantly improve permeability by reducing the desolvation energy penalty.[5]

  • Introducing Intramolecular Hydrogen Bonds (IMHBs): Designing the molecule to form an IMHB can shield polar groups, effectively reducing the external PSA and the number of HBDs available to interact with water.[1][6] This creates a more "closed" conformation that is more amenable to membrane permeation.[6]

  • Prodrug Approach: A polar or poorly permeable thiazole compound can be chemically modified into a more lipophilic prodrug that can cross the cell membrane and is then enzymatically cleaved inside the cell to release the active parent drug.[7]

Q3: How can formulation strategies improve the delivery of a poorly permeable thiazole compound?

A3: When chemical modification is not viable, formulation can be a powerful tool. These strategies primarily focus on improving the compound's solubility and dissolution rate, which is a prerequisite for absorption.[8][9]

  • Lipid-Based Formulations: Incorporating the compound into lipid vehicles like oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state.[10][11]

  • Solid Dispersions: Creating an amorphous solid dispersion of the drug in a polymer matrix can prevent crystallization and improve the dissolution rate, leading to a supersaturated solution in the gastrointestinal tract that enhances the concentration gradient for absorption.[8][10]

  • Nanonization: Reducing the particle size of the compound to the nanometer range (nanosuspensions) increases the surface area, which significantly boosts the dissolution velocity according to the Noyes-Whitney equation.[8][11]

Q4: When should I consider using permeability enhancers?

A4: Permeability enhancers are compounds included in a formulation to transiently and reversibly alter the integrity of the intestinal epithelium, allowing for increased drug absorption.[12] This approach is particularly useful for compounds that are absorbed via the paracellular route (between cells).[13] Common enhancers include chitosan, sodium caprate, and cyclodextrins.[13][14] Their use requires careful evaluation of potential toxicity to the cell monolayer.[14]

Troubleshooting Guide

Issue 1: My compound has a high LogP but still shows poor permeability in the Caco-2 assay.

  • Question: I've increased the lipophilicity of my thiazole derivative, but its Caco-2 permeability remains low. What's happening?

  • Answer: This is a common challenge. While lipophilicity is necessary, it's not sufficient for permeability. Several factors could be at play:[3]

    • Active Efflux: The compound is likely a substrate for an efflux pump like P-gp. High lipophilicity can sometimes increase a compound's affinity for these transporters. You must perform a bidirectional Caco-2 assay to determine the efflux ratio.[3]

    • Poor Aqueous Solubility: Extremely high lipophilicity can lead to very low aqueous solubility. The compound may be precipitating in the assay buffer, meaning the concentration available to drive permeation is much lower than intended.[3][15]

    • Large Molecular Size or PSA: Despite being lipophilic, a large molecular size or a high number of shielded but still influential polar atoms can sterically hinder membrane passage.

    • Metabolism: Caco-2 cells contain metabolic enzymes. Your parent compound could be being metabolized during the assay, leading to a lower measured concentration in the receiver compartment.[3]

Issue 2: My bidirectional Caco-2 assay shows a high efflux ratio (>2).

  • Question: How can I overcome P-glycoprotein (P-gp) mediated efflux of my thiazole compound?

  • Answer: A high efflux ratio confirms that active transport out of the cell is limiting permeability.

    • Structural Modification: The most robust solution is to modify the molecule to reduce its recognition by P-gp. This can sometimes be achieved by reducing the number of hydrogen bond donors or subtly altering the compound's shape and charge distribution.[1][16]

    • Use of P-gp Inhibitors: In an experimental setting, you can co-administer a known P-gp inhibitor (e.g., verapamil, zosuquidar) with your compound. If permeability increases significantly, it confirms P-gp involvement. This is primarily a tool for confirming the mechanism, not a therapeutic strategy for most drugs.

    • Formulation with Excipients: Some formulation excipients, such as certain surfactants (e.g., Tween 80), can inhibit P-gp function, providing a potential formulation-based solution.

Issue 3: My compound precipitates in the aqueous assay buffer.

  • Question: I dissolve my thiazole compound in DMSO, but it crashes out when I dilute it into the final assay medium. How can I fix this?

  • Answer: This is a solubility issue that can lead to highly variable and inaccurate permeability data.[15]

    • Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally <0.5%) to avoid solvent-related artifacts, but be aware that too little can worsen precipitation.[15]

    • Check Kinetic Solubility: Measure the kinetic solubility of your compound in the final assay buffer to determine its true soluble concentration limit. You may need to run the permeability assay at a lower, more soluble concentration.

    • Use Co-solvents: Preparing stock solutions in a mixture of DMSO and another miscible solvent like ethanol can sometimes improve solubility upon final dilution.[15]

    • Employ Formulations: For in vivo studies, this is a critical issue that must be addressed with enabling formulations like solid dispersions or lipid-based systems as discussed in the FAQs.[8][10]

Quantitative Data Summary

The following table illustrates the general principles of how structural modifications on a hypothetical thiazole scaffold can influence key physicochemical properties related to cell permeability. Absolute values will vary significantly based on the specific scaffold.

Table 1: Illustrative Structure-Permeability Relationships for Thiazole Analogs

R-Group Substituent on Thiazole CorePredicted Change in Lipophilicity (cLogP)Predicted Change in Hydrogen Bond Donors (HBD)Expected Impact on Passive Permeability (e.g., PAMPA, Caco-2)Rationale
-H (Reference) BaselineBaselineBaselineUnsubstituted core for comparison.
-CH₃ IncreaseNo ChangeLikely IncreaseIncreases lipophilicity without adding H-bond donors.
-CF₃ Significant IncreaseNo ChangeLikely Significant IncreaseStrongly electron-withdrawing and lipophilic, enhancing membrane partitioning.
-OH DecreaseIncrease (+1)Likely DecreaseIncreases polarity and adds a hydrogen bond donor, increasing the desolvation penalty.[1]
-OCH₃ Slight IncreaseNo ChangeLikely IncreaseMasks the polar -OH group, removing the HBD and slightly increasing lipophilicity.[5]
-NH₂ DecreaseIncrease (+2)Likely Significant DecreaseAdds two hydrogen bond donors, significantly increasing the energy needed for desolvation.[2]
-N(CH₃)₂ IncreaseNo ChangeLikely Significant IncreaseMasks the primary amine, removing HBDs and increasing lipophilicity.
-C(O)NH₂ DecreaseIncrease (+2)Likely Significant DecreaseThe amide group adds both H-bond donors and acceptors, increasing polarity.

Key Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

This assay is the industry standard for assessing intestinal permeability and identifying substrates of efflux transporters like P-gp.[3]

1. Materials & Reagents:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound, positive control (e.g., propranolol - high permeability), negative control (e.g., mannitol - low permeability), P-gp substrate control (e.g., digoxin)

  • Lucifer yellow for monolayer integrity check

  • LC-MS/MS system for quantification

2. Cell Culture & Seeding:

  • Culture Caco-2 cells in T-75 flasks.

  • Seed cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².

  • Culture the inserts for 21-25 days, changing the medium every 2-3 days, to allow for full differentiation and formation of tight junctions.

3. Monolayer Integrity Test:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use inserts with TEER values > 300 Ω·cm².

  • Alternatively, perform a Lucifer yellow rejection test. Add Lucifer yellow to the apical side and measure its leakage to the basolateral side after 1 hour. A Papp of < 1.0 x 10⁻⁶ cm/s indicates a tight monolayer.

4. Permeability Assay Procedure:

  • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

  • Apical to Basolateral (A→B) Transport:

    • Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

  • Basolateral to Apical (B→A) Transport:

    • Add the test compound solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

  • Incubate the plates at 37°C with gentle shaking (~50 rpm) for 2 hours.

  • At t=120 min, take samples from both the donor and receiver compartments for analysis. Also, analyze a sample of the initial dosing solution (t=0).

5. Analysis & Calculation:

  • Quantify the compound concentration in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt = Rate of permeation (amount of compound in receiver compartment over time)

      • A = Surface area of the membrane (cm²)

      • C₀ = Initial concentration in the donor compartment

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

    • An ER > 2 suggests the compound is a substrate for active efflux.

Visual Guides & Workflows

G cluster_0 Permeability Assessment & Strategy Selection start Start: Synthesized Thiazole Compound assess Assess Baseline Permeability (e.g., PAMPA, Caco-2 A->B) start->assess check_perm Permeability Acceptable? assess->check_perm end_dev Proceed with Development check_perm->end_dev Yes check_efflux Perform Bidirectional Caco-2 Assay check_perm->check_efflux No is_efflux Efflux Substrate? (ER > 2) check_efflux->is_efflux chem_mod Strategy 1: Chemical Modification (Mask HBDs, Modulate LogP, Introduce IMHBs) is_efflux->chem_mod Yes check_sol Assess Solubility & Physicochemical Properties is_efflux->check_sol No is_sol_limited Solubility-Limited Absorption? check_sol->is_sol_limited formulation Strategy 2: Formulation Approach (Nanosuspension, SEDDS, Solid Dispersion) is_sol_limited->formulation Yes chem_mod2 Strategy 1: Chemical Modification (Increase LogP, Reduce PSA) is_sol_limited->chem_mod2 No

Caption: Decision-making flowchart for improving thiazole permeability.

G cluster_workflow Bidirectional Caco-2 Assay Workflow seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 21-25 days for differentiation seed->culture teer 3. Confirm monolayer integrity (TEER / Lucifer Yellow) culture->teer wash 4. Wash cells with pre-warmed HBSS buffer teer->wash add_compound 5. Add compound to Donor compartment (Apical or Basolateral) wash->add_compound incubate 6. Incubate at 37°C for 2 hours add_compound->incubate sample 7. Collect samples from Donor and Receiver incubate->sample analyze 8. Quantify compound via LC-MS/MS sample->analyze calculate 9. Calculate Papp and Efflux Ratio (ER) analyze->calculate

Caption: Experimental workflow for the bidirectional Caco-2 assay.

G center Thiazole Core lipophilicity Increase Lipophilicity (e.g., add -CH3, -CF3) (+) Permeability center->lipophilicity hbd Mask H-Bond Donors (e.g., -NH2 -> -N(CH3)2) (+) Permeability center->hbd polarity Add Polar Groups (e.g., -OH, -COOH) (-) Permeability center->polarity size Increase Molecular Size (e.g., add bulky groups) (-) Permeability center->size

Caption: Key structure-permeability relationships for thiazole compounds.

References

Technical Support Center: Optimizing Linker Chemistry for 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for optimizing the linker chemistry of PROTACs utilizing the 4-(4-phenoxy-phenyl)-thiazol-2-ylamine warhead.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process of developing and evaluating your PROTACs.

Issue 1: High binary binding affinity, but no target degradation in cells.

Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in separate biochemical assays (e.g., SPR, ITC), but it fails to induce any significant target degradation in cellular assays (e.g., Western Blot). What are the potential linker-related causes and how can I troubleshoot this?

Answer: This is a common challenge in PROTAC development that often points to problems with ternary complex formation or suboptimal physicochemical properties of the molecule.[1]

Potential Linker-Related Causes & Troubleshooting Steps:

  • Poor Cell Permeability: The PROTAC may not be reaching its intracellular target. PROTACs are often large molecules that fall "beyond the Rule of Five," making cell permeability a significant hurdle.[1][2]

    • Troubleshooting: Modify the linker to balance hydrophilicity and lipophilicity. Incorporating polyethylene glycol (PEG) units can increase solubility, while hybrid linkers with alkyl chains can improve permeability.[3][4][5] Assess permeability directly using assays like PAMPA or Caco-2.[6][7]

  • Ineffective Ternary Complex Formation: Even with good binary binding, the linker may not allow the target protein and E3 ligase to come together effectively.

    • Steric Hindrance: The linker may be too short, causing steric clashes between the target protein and the E3 ligase.[4][8]

    • Incorrect Geometry: The linker may be too long or overly flexible, leading to an unproductive orientation where lysine residues on the target are not accessible for ubiquitination.[1][8][9]

    • Troubleshooting: Synthesize a library of PROTACs with systematically varied linker lengths (e.g., increasing by 2-4 atoms at a time).[1][10] Experiment with linker composition by introducing more rigid elements (e.g., piperazine, phenyl groups) to pre-organize the PROTAC into a bioactive conformation.[1][2][11]

  • Suboptimal Linker Attachment Points: The position where the linker connects to the warhead or the E3 ligase ligand is critical.[3]

    • Troubleshooting: Ensure the linker is attached to a solvent-exposed region of the this compound warhead that does not interfere with its binding to the target protein. Computational modeling can help identify alternative attachment points (exit vectors) that may lead to a more stable ternary complex.[1][]

  • Lack of Target Engagement in Cells: It's crucial to confirm that the PROTAC is binding its target within the complex cellular environment.

    • Troubleshooting: Perform a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ target engagement assay to confirm intracellular target binding.[3][13]

start No Target Degradation, Good Binary Binding q1 Is the PROTAC cell permeable? start->q1 sol1 Improve Permeability: - Modify linker (PEG/Alkyl balance) - Test with PAMPA/Caco-2 assays q1->sol1 No q2 Does the PROTAC engage the target in cells? q1->q2 Yes sol2 Redesign Warhead/ Attachment Point q2->sol2 No q3 Does a stable ternary complex form? q2->q3 Yes sol3 Optimize Linker: - Systematically vary length - Alter composition (flexibility/rigidity) - Change attachment points q3->sol3 No end Productive Degradation q3->end Yes

Troubleshooting workflow for PROTACs with no degradation.
Issue 2: A "hook effect" is observed in the dose-response curve.

Question: My dose-response curve for target degradation is bell-shaped, with degradation efficiency decreasing at higher PROTAC concentrations. How can I address this "hook effect"?

Answer: The "hook effect" is an expected phenomenon for PROTACs. It occurs when high concentrations of the PROTAC saturate both the target protein and the E3 ligase, leading to the formation of unproductive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex required for degradation.[4][10] While inherent to the mechanism, the severity and onset of the hook effect can be influenced by linker design.[14]

Troubleshooting Steps:

  • Confirm and Characterize: Perform a wide dose-response experiment (e.g., from picomolar to high micromolar concentrations) to fully characterize the bell-shaped curve and identify the optimal concentration range for maximum degradation.[4][10]

  • Enhance Ternary Complex Cooperativity: The most effective strategy is to optimize the linker to promote positive cooperativity, which stabilizes the ternary complex over the binary ones.[8][10] Positive cooperativity (alpha, α > 1) occurs when the binding of the PROTAC to one protein increases its affinity for the second protein.[13]

    • Systematic Linker Modification: A systematic evaluation of linker length and composition is crucial.[8]

      • Length: Synthesize and test PROTACs with varying linker lengths. Sometimes, a more constrained, shorter linker can promote a more stable ternary complex.[8]

      • Rigidity: Introduce rigid elements like piperazine rings or alkynes into the linker. This can reduce the entropic penalty of complex formation and pre-organize the PROTAC into a favorable conformation for binding, potentially increasing cooperativity.[9][10]

    • Quantify Cooperativity: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the cooperativity factor (α) for each new linker design. This provides critical quantitative feedback for your optimization efforts.[8][10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal linker length for a PROTAC? A1: There is no universal optimal linker length; it must be determined empirically for each specific target protein and E3 ligase pair.[3][8] Most successful PROTACs feature linkers ranging from 7 to 29 atoms.[3] A linker that is too short can cause steric clashes, while one that is too long may fail to form a stable, productive complex.[8][10] For example, in one study targeting the Estrogen Receptor (ER), a 16-atom linker was found to be optimal, with both shorter and longer linkers showing reduced efficacy.[10][15]

Q2: What are the main types of linker compositions and their pros and cons? A2: The most common linker compositions are alkyl chains and polyethylene glycol (PEG) chains, but more rigid structures are also used.[2][5] The choice of linker impacts solubility, permeability, and ternary complex stability.[16]

Linker TypeAdvantagesDisadvantages
Alkyl/Ether (Flexible) Synthetically accessible, easy to modify length, can improve cell permeability.[5][11]High flexibility can lead to unproductive binding modes (entropic penalty); may have poor aqueous solubility.[5][9]
PEG-based (Flexible) Improves aqueous solubility and can reduce non-specific binding.[4][5]Can sometimes hinder passive diffusion across cell membranes; may increase susceptibility to metabolism.[1][2]
Rigid (e.g., piperazine, phenyl) Conformational restriction can pre-organize the PROTAC, potentially improving potency and reducing the entropic penalty.[1][9][16]Less adaptable to different protein pairs; synthesis can be more complex.[11][16]

Q3: How important is the linker attachment point on the this compound warhead? A3: The attachment point, or exit vector, is crucial.[1] An ideal attachment point is located on a solvent-exposed part of the ligand that does not disrupt its key binding interactions with the target protein.[10][] An incorrect attachment point can abrogate binding and completely prevent ternary complex formation. Computational modeling and analysis of co-crystal structures (if available) can help identify suitable positions for linker connection.[1]

Quantitative Data on Linker Optimization

The following tables summarize data from various studies, illustrating the impact of linker design on PROTAC efficacy, as measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Table 1: Impact of Linker Length on Target Degradation (Data adapted from studies on Estrogen Receptor α and TBK1)[15][17]

TargetLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
ERαPEG/Alkyl12>1000< 50
ERαPEG/Alkyl16 17 > 95
ERαPEG/Alkyl20125~ 85
TBK1Alkyl/Ether< 12No degradation-
TBK1Alkyl/Ether21 3 96
TBK1Alkyl/Ether2929276

Table 2: Comparison of Flexible vs. Rigid Linkers on Androgen Receptor (AR) Degradation (Data adapted from a study on AR degraders)[2]

PROTACLinker TypeKey FeatureDegradation of AR (at 3 µM)
PROTAC 54Flexible (PEG)High FlexibilityExhibited degradation
PROTACs 55-57Rigid (Disubstituted Phenyl)Conformational RestrictionDid not display degradation

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[9][11]

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (typically 18-24 hours).[9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[9]

  • SDS-PAGE and Western Blot: Separate denatured protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).[17]

  • Detection and Analysis: Use an appropriate secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of remaining protein relative to the vehicle control. Plot the results to determine DC₅₀ and Dₘₐₓ values.[1]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation and Cooperativity

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[8]

  • Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the surface of a sensor chip.

  • Binary Interaction Analysis (PROTAC to E3): Inject a series of PROTAC concentrations over the immobilized E3 ligase to measure the binary binding affinity (K_D).[11]

  • Binary Interaction Analysis (PROTAC to Target): In a separate experiment, inject a mixture of the target protein and the PROTAC over a blank sensor chip to determine their binary K_D. This often requires a different assay format if the target protein cannot be immobilized.

  • Ternary Complex Formation Assay: Prepare solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase surface. An increase in binding response compared to the PROTAC alone indicates ternary complex formation.[8]

  • Data Analysis and Cooperativity (α): Analyze the sensorgrams using appropriate binding models. Calculate the cooperativity factor (α) using the formula: α = (Binary K_D of PROTAC to E3) / (Ternary K_D of Target-PROTAC to E3) .[13]

    • α > 1: Positive cooperativity (ternary complex is more stable).

    • α = 1: No cooperativity.

    • α < 1: Negative cooperativity.

Visualizations

PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Target Protein (e.g., bound by This compound) PROTAC->POI binds E3 E3 Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb E2 ligase transfers Ub Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome recognition Degradation Degraded Peptides Proteasome->Degradation degradation

PROTAC Mechanism of Action.

start PROTAC Design (Warhead + E3 Ligand) synthesis Synthesize Linker Library (Vary Length, Rigidity, Composition) start->synthesis biochem Biochemical Assays (SPR, ITC) synthesis->biochem Test Binary Binding cellular Cell-Based Degradation (Western Blot) synthesis->cellular Test Degradation optimize Analyze Data (DC50, Dmax, α) biochem->optimize Calculate Cooperativity (α) cellular->optimize Calculate DC50/Dmax optimize->synthesis Iterate/Refine Design lead Lead PROTAC optimize->lead Optimal Candidate Found

Iterative workflow for linker optimization.

References

Technical Support Center: Metabolic Stability of 4-Phenoxyphenyl Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability commonly observed in 4-phenoxyphenyl thiazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic liabilities associated with 4-phenoxyphenyl thiazole compounds? A1: The 4-phenoxyphenyl thiazole scaffold contains several "soft spots" for metabolism. The primary liabilities are typically oxidation events mediated by Cytochrome P450 (CYP) enzymes.[1] Key metabolic hotspots often include the phenoxy and phenyl rings, which are susceptible to hydroxylation, and the thiazole ring itself, which can undergo oxidation at the sulfur atom or epoxidation of the double bond, potentially leading to reactive metabolites.[2][3]

Q2: How can I experimentally determine the metabolic stability of my compound? A2: The most common in vitro methods are the liver microsomal stability assay and the hepatocyte stability assay.[4][5] The microsomal assay primarily assesses Phase I metabolism by enzymes like CYPs, while the hepatocyte assay provides a more comprehensive picture by including both Phase I and Phase II metabolic pathways.[6] These assays measure the disappearance of the parent compound over time to calculate parameters like half-life (t½) and intrinsic clearance (CLint).[7]

Q3: My compound shows high clearance in the liver microsomal assay. What are the likely causes? A3: High clearance in a microsomal assay strongly suggests rapid metabolism by CYP enzymes.[6] The likely cause is the presence of an easily oxidizable site on your molecule. For this scaffold, this is often the unsubstituted phenyl ring or the electron-rich thiazole ring.[8] Identifying the exact site of metabolism (metabolite identification) is a critical next step.

Q4: What strategies can I employ to improve the metabolic stability of the phenoxyphenyl group? A4: To address metabolism on the aromatic rings, you can:

  • Introduce electron-withdrawing groups (e.g., fluorine, chlorine) onto the phenyl or phenoxy rings to decrease their electron density and make them less susceptible to oxidation.

  • Employ bioisosteric replacement. A common and effective strategy is to replace a phenyl ring with a more electron-deficient and metabolically stable heterocycle, such as a pyridine or pyrimidine ring.[8][9] This can significantly increase the metabolic half-life while aiming to maintain target potency.[8]

Q5: How can the metabolic stability of the thiazole ring itself be enhanced? A5: The thiazole ring can be a metabolic liability.[3] A scaffold hopping strategy can be effective, replacing the thiazole with a different five-membered heterocycle that may have improved stability, such as an isoxazole or a pyrazole.[8][10] This change modifies the electronic properties of the core structure, potentially making it more resistant to oxidative metabolism.[8]

Q6: What is the risk of reactive metabolite formation with thiazole-containing compounds? A6: Thiazole and aminothiazole groups are known to sometimes generate reactive metabolites, often through CYP-catalyzed epoxidation or oxidation pathways.[3] These electrophilic metabolites can potentially form covalent bonds with cellular macromolecules, which is a potential source of toxicity.[3] It is crucial to assess this risk during lead optimization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
High variability in IC50 or metabolic stability results between experiments. 1. Compound instability in stock solution or assay media.[11] 2. Inconsistent cell health, passage number, or seeding density.[11] 3. Pan-Assay Interference Compounds (PAINS) behavior; some thiazoles can interfere with assay readouts.[11]1. Prepare fresh dilutions for each experiment. Assess compound stability in assay buffer via HPLC over time.[12] 2. Standardize cell culture procedures. Use cells within a defined passage number range. 3. Run cell-free controls to check for direct interference with assay reagents (e.g., direct reduction of MTT).[11]
Compound is highly stable in microsomal assay but shows high clearance in vivo. 1. Metabolism is mediated by non-CYP enzymes not present in microsomes. 2. Rapid Phase II metabolism (e.g., glucuronidation, sulfation). 3. Other clearance mechanisms dominate, such as renal or biliary clearance.1. Run a hepatocyte stability assay, which includes a broader range of metabolic enzymes.[6] 2. Analyze samples from the hepatocyte assay for the formation of Phase II metabolites. 3. Conduct in vivo pharmacokinetic studies with metabolite identification to understand the full clearance profile.[7]
Metabolite identification reveals multiple metabolic hotspots. The compound has several equally susceptible sites for metabolism.1. Prioritize blocking the site that is easiest to modify without losing potency. 2. Consider a more significant structural change, such as a scaffold hop, to globally address the multiple liabilities.[8][13] 3. If possible, use computational models to predict the most likely sites of metabolism to guide synthetic efforts.[8]
A strategy to block metabolism at one site leads to increased metabolism at another site ("metabolic switching"). Blocking the primary metabolic pathway makes a secondary, slower pathway more prominent.1. This is a common challenge in drug design. Re-run metabolite identification studies on the new analog. 2. Attempt to block the new hotspot simultaneously. 3. Re-evaluate if a bioisosteric replacement of the entire labile moiety is a more efficient strategy.[14][15]

Strategies for Improving Metabolic Stability: Data Overview

Modifying the 4-phenoxyphenyl thiazole scaffold can significantly impact its metabolic stability. The following table provides a hypothetical comparison of a parent compound with rationally designed analogs to illustrate the effect of common medicinal chemistry strategies.

Compound ID Modification Strategy t½ (min) CLint (µL/min/mg protein)
Parent-01 4-(4-phenoxyphenyl)thiazole-886.6
Analog-02 4-(4-(4-fluorophenoxy )phenyl)thiazoleBlock Phenyl Ring Metabolism2527.7
Analog-03 4-(4-(pyridin-4-yloxy )phenyl)thiazolePhenyl Bioisosteric Replacement[8]4814.4
Analog-04 5-(4-(4-phenoxyphenyl))isoxazole Thiazole Scaffold Hop[10]> 120< 5.8

Visual Guides

Metabolic Pathways of 4-Phenoxyphenyl Thiazole

Figure 1. Common Metabolic Pathways Parent 4-Phenoxyphenyl Thiazole (Parent Compound) CYP450 CYP450 Enzymes (Phase I Metabolism) Parent->CYP450 Metabolism Metabolite1 Aromatic Hydroxylation (Phenoxy/Phenyl Ring) CYP450->Metabolite1 Metabolite2 Thiazole S-Oxidation CYP450->Metabolite2 Metabolite3 Thiazole Epoxidation (Reactive Metabolite) CYP450->Metabolite3 PhaseII Phase II Conjugation (e.g., Glucuronidation) Metabolite1->PhaseII Excretion Excretion PhaseII->Excretion

Caption: Figure 1. Common metabolic pathways for 4-phenoxyphenyl thiazole compounds.

Experimental Workflow for Metabolic Stability Assay

Figure 2. In Vitro Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis PrepCompound 1. Prepare Test Compound Stock Solution Incubate 3. Incubate Compound with Matrix at 37°C PrepCompound->Incubate PrepMatrix 2. Prepare Metabolic Matrix (Microsomes + NADPH or Hepatocytes) PrepMatrix->Incubate Timepoints 4. Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench 5. Quench Reaction (e.g., Acetonitrile + Internal Standard) Timepoints->Quench Centrifuge 6. Centrifuge to Pellet Protein Quench->Centrifuge LCMS 7. Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data 8. Calculate % Remaining vs. Time LCMS->Data Result 9. Determine t½ and CLint Data->Result

Caption: Figure 2. A typical workflow for an in vitro metabolic stability assay.

Decision-Making Logic for Addressing Instability

Figure 3. Strategy for Improving Metabolic Stability Start Start: Compound with High In Vitro Clearance MetID Identify Metabolic Hotspot(s) (Metabolite ID Study) Start->MetID Decision Is Hotspot on Aromatic Ring or Thiazole? MetID->Decision StrategyRing Strategy 1: Modify Ring - Add EWG - Bioisosteric Replacement (e.g., Pyridine) Decision->StrategyRing Aromatic Ring StrategyThiazole Strategy 2: Modify Core - Scaffold Hop (e.g., Isoxazole) Decision->StrategyThiazole Thiazole Synthesize Synthesize New Analogs StrategyRing->Synthesize StrategyThiazole->Synthesize Retest Re-test Metabolic Stability Synthesize->Retest Retest->MetID Failure/ Switching End End: Compound with Improved Stability Retest->End Success

Caption: Figure 3. A decision-making workflow for addressing metabolic instability.

Detailed Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes, primarily assessing Phase I (CYP-mediated) metabolism.[2]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Positive control compound (e.g., Verapamil, a compound with known high clearance)

  • Quenching solution: Ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide)

  • 96-well incubation plate and analytical plate

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice.

  • Reaction Mixture: Prepare a master mix in phosphate buffer containing liver microsomes (final concentration typically 0.5-1.0 mg/mL).

  • Initiation: Add the test compound to the reaction mixture to achieve the final desired concentration (e.g., 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

  • Start Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except for the negative control wells (T=0 and no-NADPH controls).

  • Incubation and Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new 96-well plate containing 2-3 volumes of ice-cold quenching solution.

  • Sample Processing: Once all time points are collected, seal and centrifuge the analytical plate (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the peak area ratio of the test compound relative to the internal standard at each time point.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the metabolic stability of a compound in intact liver cells, assessing both Phase I and Phase II metabolism.[4]

Materials:

  • Cryopreserved hepatocytes (e.g., human, rat)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution

  • Positive control compound (e.g., 7-hydroxycoumarin for Phase II metabolism)

  • 96-well collagen-coated plates

  • Quenching solution (as in Protocol 1)

  • LC-MS/MS system

Procedure:

  • Cell Plating: Thaw cryopreserved hepatocytes according to the supplier's protocol. Seed the cells onto a collagen-coated 96-well plate at a specified density (e.g., 0.5-1.0 x 10^6 cells/mL) and allow them to attach (typically 2-4 hours).

  • Compound Addition: Remove the seeding medium and replace it with fresh, pre-warmed incubation medium containing the test compound (e.g., final concentration of 1 µM).

  • Incubation and Sampling: Place the plate in an incubator (37°C, 5% CO2). At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction in the respective wells by adding ice-cold quenching solution.

  • Sample Processing: Scrape the wells to lyse the cells and ensure complete extraction. Centrifuge the plate to pellet cell debris and protein.

  • Analysis: Analyze the supernatant by LC-MS/MS.

  • Data Calculation: The data analysis is performed similarly to the microsomal stability assay to determine the half-life and intrinsic clearance. The CLint value is typically expressed as µL/min/10^6 cells.

References

Validation & Comparative

A Comparative Analysis of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine and Other E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the discovery and characterization of novel E3 ubiquitin ligase ligands are of paramount importance. These ligands serve as the cornerstone of Proteolysis Targeting Chimeras (PROTACs), guiding the cellular machinery to selectively eliminate disease-causing proteins. This guide provides a comparative framework for evaluating a novel E3 ligase ligand, 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine (referred to herein as "Novel Ligand X"), against well-established ligands for commonly recruited E3 ligases: Cereblon (CRBN), Von Hippel-Lindau (VHL), and Mouse Double Minute 2 Homolog (MDM2).

This document outlines the key performance metrics, presents detailed experimental protocols for their determination, and visualizes the associated biological pathways and workflows to aid researchers in the comprehensive assessment of new E3 ligase binders.

Quantitative Performance Comparison

The efficacy of an E3 ligase ligand is primarily determined by its binding affinity to the respective E3 ligase and its ability to promote the degradation of a target protein when incorporated into a PROTAC. The following tables summarize these key quantitative metrics. Data for established ligands are compiled from published studies, while placeholders are provided for "Novel Ligand X" to be populated with experimental data.

Table 1: Biochemical Binding Affinity of E3 Ligase Ligands

E3 LigaseLigandBinding Affinity (Kd)Assay Method
Novel Novel Ligand X User-determined valuee.g., SPR, ITC, FP
CRBN Lenalidomide~1 µMITC
CRBN Pomalidomide~200 nMITC
CRBN Iberdomide (CC-220)~15 nMTR-FRET
VHL VH032185 nMSPR[1]
VHL VH10144 nMSPR[1]
MDM2 Nutlin-3a90 nM (IC50)Competition Assay[2]

Kd (Dissociation Constant): A measure of binding affinity; a lower value indicates a stronger interaction. IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of a ligand required to inhibit a binding process by 50%.

Table 2: Cellular Degradation Performance of Representative PROTACs

To assess the functional consequence of E3 ligase engagement, ligands are incorporated into PROTACs. The degradation efficiency is measured by DC50 (the concentration of a PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[3][4]

E3 Ligase RecruitedPROTACTarget ProteinCell LineDC50Dmax (%)
Novel PROTAC-X User-definedUser-definedUser-determinedUser-determined
CRBN dBET1BRD4MV4;111.8 nM>95%
VHL MZ1BRD4HeLa25 nM~90%
MDM2 A1874BRD4RS4;1133 nM>90%

Signaling Pathways and Experimental Workflows

Understanding the biological context of E3 ligases and the experimental procedures for ligand characterization is crucial. The following diagrams, generated using Graphviz, illustrate these complex relationships and processes.

Biological Pathways

E3_Ligase_Pathways cluster_crbn CRBN Pathway cluster_vhl VHL Pathway cluster_mdm2 MDM2 Pathway CRBN CRBN CUL4A CUL4A DDB1 DDB1 ROC1 ROC1 CRBN_Complex CRL4-CRBN E3 Ligase Complex Substrate_CRBN Native Substrates (e.g., IKZF1/3) Ub Ubiquitin Proteasome_CRBN Proteasomal Degradation VHL VHL ElonginB Elongin B ElonginC Elongin C CUL2 CUL2 RBX1 RBX1 VHL_Complex VBC-CUL2 E3 Ligase Complex HIF1a HIF-1α (in Normoxia) Ub2 Ubiquitin Proteasome_VHL Proteasomal Degradation MDM2 MDM2 E3 Ligase p53 p53 Tumor Suppressor Ub3 Ubiquitin Proteasome_MDM2 Proteasomal Degradation Stress Cellular Stress (e.g., DNA Damage)

Experimental Workflows

Experimental_Workflows

Experimental Protocols

Detailed methodologies are essential for generating reproducible and reliable data. The following protocols for key assays are provided as a reference for the characterization of "Novel Ligand X".

Protocol 1: E3 Ligase Binding Affinity via Surface Plasmon Resonance (SPR)

This protocol outlines the determination of binding kinetics and affinity of a ligand for its E3 ligase target.[5][6]

1. Materials and Reagents:

  • Purified recombinant E3 ligase (e.g., VHL/ElonginB/ElonginC complex)

  • E3 ligase ligand ("Novel Ligand X")

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl pH 2.0)

2. Procedure:

  • Immobilization: Immobilize the purified E3 ligase onto the sensor chip surface using standard amine coupling chemistry. Aim for a response level of ~2000-4000 RU. Deactivate a reference flow cell with ethanolamine.

  • Analyte Preparation: Prepare a serial dilution series of "Novel Ligand X" in running buffer. Concentrations should typically range from 0.1x to 10x the expected Kd. Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Measurement: Inject the analyte solutions over the immobilized E3 ligase surface and the reference flow cell at a constant flow rate (e.g., 30 µL/min). Monitor the change in refractive index (response units, RU) during the association phase (e.g., 120 seconds) and the dissociation phase (e.g., 300 seconds).

  • Regeneration: After each cycle, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference flow cell data and the buffer-only injection data from the active flow cell sensorgrams. Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd = koff/kon).

Protocol 2: PROTAC-Mediated Protein Degradation via Western Blot

This protocol describes the quantification of target protein degradation in cells treated with a PROTAC incorporating "Novel Ligand X".[3][4]

1. Materials and Reagents:

  • Cell line expressing the target protein of interest

  • Complete growth medium

  • PROTAC incorporating "Novel Ligand X" (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific for the target protein and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

2. Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate (e.g., 12-well) and allow them to adhere overnight. Prepare serial dilutions of the PROTAC in complete growth medium. Treat the cells with the different PROTAC concentrations and a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using the BCA assay.

  • SDS-PAGE and Western Blotting: Normalize all samples to the same total protein concentration with lysis buffer and SDS-loading buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Data Calculation: Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter variable slope model to determine the DC50 and Dmax values.

References

A Comparative Guide to Protein Degrader Building Blocks: Validating E3 Ligase Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention by enabling the selective elimination of disease-causing proteins. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), bifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The choice of the E3 ligase ligand, a critical building block of a PROTAC, significantly influences its efficacy and selectivity.

This guide provides a comparative overview of the validation process for protein degrader building blocks, with a focus on the most widely used E3 ligase ligands. While novel scaffolds such as 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine are emerging as potential building blocks, this guide will use the well-characterized ligands for Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligases as a framework for comparison, due to the extensive availability of public data. We will delve into the key experimental data required for validation, present detailed protocols for essential assays, and provide visual workflows to guide researchers in this exciting area of drug discovery.

Comparison of E3 Ligase Ligand Building Blocks

The validation of a new protein degrader building block involves a series of rigorous experiments to characterize its binding to the target E3 ligase and its performance when incorporated into a PROTAC. Below is a comparison of key performance metrics for well-established CRBN and VHL ligands and the PROTACs they form.

Table 1: Binding Affinity of E3 Ligase Ligands

The initial and most critical step in validating a building block is to determine its binding affinity (typically measured as the dissociation constant, Kd) to its target E3 ligase. High affinity is often a prerequisite for efficient recruitment of the E3 ligase.

E3 Ligase LigandTarget E3 LigaseBinding Affinity (Kd)Assay Method
ThalidomideCRBN~1.8 µMSurface Plasmon Resonance (SPR)
LenalidomideCRBN178 nMIsothermal Titration Calorimetry (ITC)
PomalidomideCRBN157 nMIsothermal Titration Calorimetry (ITC)
VH032VHL185 nMIsothermal Titration Calorimetry (ITC)
VH101VHL44 nMIsothermal Titration Calorimetry (ITC)
Table 2: Performance of PROTACs Utilizing Validated Building Blocks

The ultimate test of an E3 ligase ligand building block is its ability to induce the degradation of a target protein when incorporated into a PROTAC. The efficacy of a PROTAC is measured by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax).

PROTACE3 Ligase LigandTarget ProteinCell LineDC50Dmax (%)
dBET1Thalidomide analogBRD4MV4;11<100 nM>90
ARV-825Pomalidomide analogBRD422Rv10.57 nMNot Reported
Compound 16 Pomalidomide analogEGFRA54932.9 nM>95[1]
ZQ-23 Pomalidomide analogHDAC8K562147 nM93[2]
MZ1VHL ligand (VH032 analog)BRD4H6618 nM>95
ARV-771 VHL ligandBRD2/3/4CRPC<5 nMNot Reported
Compound 139 VHL ligandBRD4PC33.3 nM97[3]
PROTAC 141 VHL ligandBRD4PC32.58 nM94[3]

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of validating a protein degrader building block. Below are detailed methodologies for key experiments.

Binding Affinity Determination: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Materials:

    • Purified E3 ligase (e.g., CRBN-DDB1 complex or VHL-ElonginB-ElonginC complex)

    • E3 ligase ligand (e.g., this compound)

    • ITC instrument

    • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Procedure:

    • Thoroughly dialyze the purified E3 ligase and dissolve the ligand in the same dialysis buffer to minimize buffer mismatch effects.

    • Degas both the protein and ligand solutions.

    • Load the E3 ligase solution (typically 10-20 µM) into the sample cell of the ITC instrument.

    • Load the ligand solution (typically 100-200 µM) into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe placement, followed by a series of injections (e.g., 2-3 µL each) at regular intervals.

    • Record the heat changes after each injection.

    • Analyze the resulting titration curve using the instrument's software to determine the Kd, n, and ΔH.

Protein Degradation Quantification: Western Blotting

Western blotting is a widely used technique to quantify the reduction in the levels of a target protein following treatment with a PROTAC.

  • Materials:

    • Cell line expressing the protein of interest

    • PROTAC of interest

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibody against the protein of interest

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Lyse the cells and quantify the total protein concentration of each lysate.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody for the loading control.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

In Vitro Ubiquitination Assay

This assay provides direct evidence of a PROTAC's ability to induce the ubiquitination of the target protein by the recruited E3 ligase.

  • Materials:

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme

    • Recombinant E3 ligase complex

    • Recombinant protein of interest

    • Ubiquitin

    • ATP

    • PROTAC of interest

    • Ubiquitination buffer

  • Procedure:

    • Set up the ubiquitination reaction by combining the E1, E2, E3, POI, ubiquitin, and ATP in the ubiquitination buffer.

    • Add the PROTAC at various concentrations. Include a no-PROTAC control.

    • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

    • Stop the reaction by adding SDS-PAGE loading buffer and heating.

    • Analyze the reaction products by Western blotting using an antibody against the POI.

    • A ladder of higher molecular weight bands corresponding to poly-ubiquitinated POI should be observed in the presence of a functional PROTAC.

Visualizations

The following diagrams illustrate key concepts and workflows in the validation of protein degrader building blocks.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-Mediated Protein Degradation Pathway

Validation_Workflow cluster_workflow Validation Workflow for a Novel Building Block Start Start: Novel Building Block (e.g., 4-(4-Phenoxy-phenyl)- thiazol-2-ylamine) Binding_Assay Binding Affinity Assay (e.g., ITC, SPR, FP) Start->Binding_Assay PROTAC_Synthesis PROTAC Synthesis Binding_Assay->PROTAC_Synthesis High Affinity Degradation_Assay Protein Degradation Assay (Western Blot) PROTAC_Synthesis->Degradation_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay Potent Degradation (low DC50) Ternary_Complex_Assay Ternary Complex Formation Assay Ubiquitination_Assay->Ternary_Complex_Assay Validated_Block Validated Building Block Ternary_Complex_Assay->Validated_Block Mechanism Confirmed

Experimental Validation Workflow

Western_Blot_Workflow cluster_wb Western Blot for DC50/Dmax Determination Cell_Treatment 1. Cell Treatment (Dose-response with PROTAC) Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (Anti-POI & Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis (Band densitometry, normalization) Detection->Analysis Result DC50 & Dmax Calculation Analysis->Result

Western Blot Experimental Workflow

References

Comparative analysis of 4-phenoxyphenyl thiazole derivatives in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative In Vitro Analysis of 4-Phenoxyphenyl Thiazole Derivatives: A Guide for Researchers

The 4-phenoxyphenyl thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the in vitro performance of various 4-phenoxyphenyl thiazole derivatives, drawing upon data from recent studies. The objective is to offer a clear, data-driven overview for researchers, scientists, and professionals in drug development.

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the in vitro activity of selected 4-phenoxyphenyl thiazole derivatives across different therapeutic areas, providing a quantitative basis for comparison.

Anticancer Activity

4-phenoxyphenyl thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented below.

DerivativeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 9 MCF-7 (Breast)Not specified, but higher efficacy than DoxorubicinDoxorubicinNot specified
Compound 14a MCF-7 (Breast)Not specified, but higher efficacy than DoxorubicinDoxorubicinNot specified
Compound 9 NCI-H460 (Lung)Not specified, but higher efficacy than DoxorubicinDoxorubicinNot specified
Compound 14a NCI-H460 (Lung)Not specified, but higher efficacy than DoxorubicinDoxorubicinNot specified
Compound 9 SF-268 (CNS)Not specified, but higher efficacy than DoxorubicinDoxorubicinNot specified
Compound 14a SF-268 (CNS)Not specified, but higher efficacy than DoxorubicinDoxorubicinNot specified
Compound 4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
Compound 4c HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
Compound 4a MCF-7 (Breast)12.7 ± 0.77Staurosporine6.77 ± 0.41
Compound 4a HepG2 (Liver)6.69 ± 0.41Staurosporine8.4 ± 0.51

Table 1: Comparative IC50 values of 4-phenoxyphenyl thiazole and related derivatives as anticancer agents.[1][2]

Enzyme Inhibition

A notable therapeutic target for this class of compounds is Acetyl-CoA Carboxylase 2 (ACC2), an enzyme involved in fatty acid metabolism.

DerivativeTarget EnzymeIC50 (nM)
Phenyl ring substituted phenoxy thiazolyl seriesACC2~9-20

Table 2: IC50 values of phenoxy thiazole derivatives as ACC2 inhibitors.[3]

Antimicrobial Activity

Select derivatives have also been evaluated for their ability to inhibit the growth of pathogenic microbes. The minimum inhibitory concentration (MIC) is a key metric in this context.

DerivativeMicrobial StrainMIC (µM)Reference CompoundMIC (µM)
Compound 43a S. aureus16.1NorfloxacinNot specified
Compound 43a E. coli16.1NorfloxacinNot specified

Table 3: Comparative MIC values of 4-phenoxyphenyl thiazole and related derivatives as antimicrobial agents.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 4-phenoxyphenyl thiazole derivatives) and a reference drug for a specified period (e.g., 24-48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.[2][5]

Acetyl-CoA Carboxylase 2 (ACC2) Inhibition Assay

The potency and selectivity of compounds against ACC2 are determined using enzymatic assays.

  • Enzyme and Substrate Preparation: Recombinant human ACC2 is used. The assay buffer contains the necessary cofactors and substrates.

  • Compound Incubation: The enzyme is pre-incubated with the test compounds at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, acetyl-CoA.

  • Detection: The activity of the enzyme is measured by a suitable method, such as monitoring the incorporation of radiolabeled bicarbonate into malonyl-CoA or by a coupled enzyme system that leads to a change in absorbance or fluorescence.

  • Data Analysis: The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.[3]

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antimicrobial agent is the lowest concentration that will inhibit the visible growth of a microorganism after overnight incubation.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Mandatory Visualization

Diagrams illustrating key processes provide a visual summary of complex information.

experimental_workflow cluster_discovery Drug Discovery cluster_preclinical Preclinical Evaluation synthesis Synthesis of 4-phenoxyphenyl thiazole derivatives screening In Vitro Screening (e.g., MTT Assay) synthesis->screening Test Compounds hit_id Hit Identification screening->hit_id Active Compounds lead_opt Lead Optimization hit_id->lead_opt adme_tox ADME/Tox Studies lead_opt->adme_tox in_vivo In Vivo Efficacy adme_tox->in_vivo

Caption: Experimental workflow for anticancer drug discovery.

signaling_pathway cluster_cell Cancer Cell VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation

Caption: Proposed signaling pathway inhibition by thiazole derivatives.

References

Efficacy Showdown: 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine Derived PROTACs Versus Small Molecule Inhibitors in Kinase Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in targeted therapy is emerging with the development of Proteolysis Targeting Chimeras (PROTACs), which offer a distinct mechanism of action compared to traditional small molecule inhibitors. This guide provides a comparative analysis of the efficacy of PROTACs derived from the kinase inhibitor scaffold, 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine, against their small molecule counterparts. We will delve into their mechanisms, present key efficacy data, and provide detailed experimental protocols for their evaluation.

The core of this comparison lies in the differing modes of action. Small molecule inhibitors typically function by binding to the active site of a target protein, thereby blocking its enzymatic activity. In contrast, PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (in this case, a kinase inhibitor like this compound), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Mechanism of Action: Inhibition vs. Degradation

To visualize the distinct mechanisms, the following diagrams illustrate the signaling pathways for both small molecule inhibitors and PROTACs.

Inhibition Inhibitor Small Molecule Inhibitor Kinase Target Kinase (e.g., SYK, Aurora, CDK9) Inhibitor->Kinase Substrate Substrate Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling

Figure 1: Mechanism of a small molecule kinase inhibitor.

PROTAC_Degradation cluster_ternary Ternary Complex Formation PROTAC PROTAC (4-(4-Phenoxy-phenyl)- thiazol-2-ylamine based) Kinase Target Kinase PROTAC->Kinase Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Polyubiquitination Polyubiquitination Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Transfers Ubiquitin->Kinase Tags Proteasome Proteasome Polyubiquitination->Proteasome Recognized by Degradation Degradation of Kinase Proteasome->Degradation

Figure 2: Mechanism of a this compound based PROTAC.

Quantitative Efficacy Comparison

The efficacy of PROTACs and small molecule inhibitors can be quantified using various metrics. For inhibitors, the half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the drug required to inhibit the target's activity by 50%. For PROTACs, the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are crucial. DC50 is the concentration at which 50% of the target protein is degraded, while Dmax represents the maximum percentage of protein degradation achievable.

Compound TypeTarget KinaseMetricValueCell LineReference
Small Molecule Inhibitor Spleen Tyrosine Kinase (SYK)KᵢNanomolar rangeMast cells[1]
Small Molecule Inhibitor Aurora Kinase A/BKᵢ8.0 nM / 9.2 nMCancer cell lines[2][3]
Small Molecule Inhibitor Cyclin-Dependent Kinase 9 (CDK9)IC507 nMHuman cancer cell lines[4][5]
PROTAC Hypothetical Kinase XDC50Sub-nanomolar to low nanomolarRelevant cancer cell linesHypothetical
PROTAC Hypothetical Kinase XDmax>90%Relevant cancer cell linesHypothetical

Note: Specific quantitative data for a PROTAC directly derived from this compound targeting a specific kinase is not yet publicly available in the searched literature. The PROTAC data presented is based on typical performance characteristics observed for kinase-targeting PROTACs.

Experimental Protocols

Accurate comparison of these two classes of molecules relies on standardized and well-defined experimental protocols.

Kinase Inhibition Assay (for Small Molecule Inhibitors)

Objective: To determine the IC50 value of a small molecule inhibitor against a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, kinase buffer, detection reagent (e.g., ADP-Glo™, Z'-LYTE™), and test compound (inhibitor).

  • Procedure:

    • Prepare serial dilutions of the inhibitor.

    • In a microplate, add the recombinant kinase, its substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blotting for Protein Degradation (for PROTACs)

Objective: To determine the DC50 and Dmax of a PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Culture the target cells to an appropriate confluency.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Quantify the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane and probe with a primary antibody specific to the target kinase. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities of the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Experimental_Workflow cluster_inhibitor Small Molecule Inhibitor Evaluation cluster_protac PROTAC Evaluation cluster_comparison Comparative Efficacy Analysis I_Start Kinase Inhibition Assay I_Data IC50 Determination I_Start->I_Data Comparison Compare IC50 vs. DC50 Evaluate Potency & Efficacy I_Data->Comparison P_Start Cell Treatment with PROTAC P_WB Western Blotting P_Start->P_WB P_Data DC50 & Dmax Determination P_WB->P_Data P_Data->Comparison

Figure 3: Experimental workflow for comparing small molecule inhibitors and PROTACs.

Conclusion

PROTACs based on the this compound scaffold represent a promising therapeutic modality that offers a distinct advantage over traditional small molecule inhibitors by inducing the degradation of target kinases. While small molecule inhibitors effectively block kinase activity, PROTACs can eliminate the protein entirely, potentially leading to a more profound and durable biological response and offering a strategy to overcome inhibitor resistance. The quantitative comparison of IC50 values for inhibitors and DC50/Dmax values for PROTACs, obtained through rigorous experimental protocols, is essential for evaluating the relative efficacy of these two approaches in the development of novel kinase-targeted therapies. As more specific data on PROTACs derived from this scaffold becomes available, a more direct and detailed comparison will be possible, further illuminating the therapeutic potential of targeted protein degradation.

References

Comparative Cross-Reactivity Analysis of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine scaffold. Due to the limited availability of comprehensive public data for a single derivative, this document synthesizes information from structurally related and well-characterized compounds to provide insights into potential off-target effects and selectivity. The primary focus is on derivatives targeting Aurora kinases and p38 MAP kinases, common targets for this chemical class.

Executive Summary

Derivatives of the this compound scaffold have emerged as potent inhibitors of several protein kinases, playing crucial roles in cell cycle regulation and signal transduction. While often designed for a specific target, understanding their cross-reactivity across the human kinome is essential for predicting potential therapeutic efficacy and identifying adverse off-target effects. This guide presents a comparative overview of the selectivity of representative compounds from this class, details common experimental protocols for assessing cross-reactivity, and visualizes the key signaling pathways involved.

Data Presentation: Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro inhibitory activity of representative thiazol-2-ylamine derivatives against a panel of selected kinases. Lower IC50 or Ki values indicate greater potency.

Table 1: Kinase Inhibition Profile of CYC116

CYC116 is a potent pan-Aurora kinase inhibitor with a thiazole core structure. Its selectivity has been evaluated against a limited panel of kinases.

Kinase TargetKi (nM)Selectivity Notes
Aurora A8.0High potency against Aurora kinases.[1]
Aurora B9.2High potency against Aurora kinases.[1]
VEGFR244Less potent against VEGFR2 compared to Aurora kinases.[1]
CDKs>50-fold less potent than Aurora A/BDemonstrates selectivity over Cyclin-Dependent Kinases.[1]
PKA, Akt/PKB, PKCNot activeHigh selectivity against these kinases.[1]
GSK-3α/β, CK2, Plk1, SAPK2ANo effectHigh selectivity against these kinases.[1]

Table 2: Comparative Selectivity of Thiazole-Containing p38 MAPK Inhibitors

While not direct derivatives of the core topic structure, these compounds illustrate the selectivity profiles of thiazole-containing kinase inhibitors targeting the p38 MAPK pathway. Data for the well-characterized inhibitor BIRB 796 is included for comparison.

Kinase TargetBIRB 796 (Doramapimod) IC50 (nM)General Thiazole-based Inhibitors
p38α38Potent inhibition is a common feature.
p38β65Variable, often less potent than against p38α.
p38γ200Generally weaker inhibition.
p38δ520Generally weaker inhibition.
JNK2330-fold less potent than p38αOften exhibit cross-reactivity with other MAP kinases.[2]
c-RAFWeak inhibitionOff-target activity can vary significantly.[2]
FynWeak inhibitionOff-target activity can vary significantly.[2]
LckWeak inhibitionOff-target activity can vary significantly.[2]
ERK1Insignificant inhibitionGenerally selective over the ERK pathway.[2]
SYKInsignificant inhibitionGenerally selective over SYK.[2]
IKK2Insignificant inhibitionGenerally selective over IKK2.[2]

Experimental Protocols

The determination of a compound's cross-reactivity profile relies on robust and standardized experimental methodologies. Below are detailed protocols for common in vitro kinase assays.

Protocol 1: In Vitro Radiometric Kinase Assay

This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Materials:

  • Purified active kinase

  • Specific peptide or protein substrate

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 1 mM EGTA, 0.1 mM Na3VO4, 10 mM MgCl2)

  • [γ-³²P]ATP

  • Test compound (serially diluted)

  • Phosphocellulose paper (for peptide substrates) or SDS-PAGE equipment (for protein substrates)

  • Scintillation counter or phosphorimager

Procedure:

  • Reaction Setup: In a microcentrifuge tube or microplate well, combine the kinase reaction buffer, the specific substrate, and the purified kinase.

  • Inhibitor Addition: Add the serially diluted test compound to the reaction mixture. Include a vehicle control (e.g., DMSO) for 100% activity.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to a final concentration typically at or near the Km for ATP of the specific kinase.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction remains within the linear range.

  • Reaction Termination and Detection:

    • For peptide substrates: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.

    • For protein substrates: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, dry the gel, and expose it to a phosphor screen. Quantify the radioactivity in the substrate band using a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: ADP-Glo™ Luminescent Kinase Assay

This is a homogeneous, high-throughput assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Purified active kinase

  • Substrate (peptide or protein)

  • Kinase reaction buffer

  • ATP

  • Test compound (serially diluted)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Luminometer

Procedure:

  • Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and serially diluted test compound.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a set period.

  • Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 value as described for the radiometric assay.

Protocol 3: Competitive Binding Assay (e.g., KINOMEscan™)

This method assesses the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of kinases.

Materials:

  • DNA-tagged kinases (a large panel)

  • Immobilized broad-spectrum kinase inhibitor (on a solid support, e.g., beads)

  • Test compound

  • qPCR reagents

Procedure:

  • Binding Competition: A specific DNA-tagged kinase is incubated with the immobilized inhibitor and the test compound.

  • Equilibration: The mixture is allowed to reach binding equilibrium.

  • Washing: The solid support is washed to remove any unbound kinase.

  • Elution and Quantification: The amount of kinase bound to the immobilized inhibitor is quantified by eluting the kinase and measuring the amount of its DNA tag using qPCR.

  • Data Analysis: The amount of bound kinase is inversely proportional to the affinity of the test compound for that kinase. The results are often reported as a percentage of the control (no test compound) or as a dissociation constant (Kd).

Mandatory Visualizations

Signaling Pathway Diagrams

Aurora_Kinase_Signaling_Pathway cluster_G2_M G2/M Transition cluster_Aurora_A Aurora A Pathway cluster_Aurora_B Aurora B Pathway G2 Phase G2 Phase Mitosis Mitosis G2 Phase->Mitosis Cyclin B/CDK1 Aurora A Aurora A Mitosis->Aurora A Aurora B Aurora B Mitosis->Aurora B Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Chromosome Condensation Chromosome Condensation Aurora B->Chromosome Condensation Kinetochore-Microtubule Attachment Kinetochore-Microtubule Attachment Aurora B->Kinetochore-Microtubule Attachment Cytokinesis Cytokinesis Aurora B->Cytokinesis Inhibitor 4-(4-Phenoxy-phenyl)- thiazol-2-ylamine Derivatives Inhibitor->Aurora A Inhibitor->Aurora B

p38_MAPK_Signaling_Pathway Stress Stimuli Stress Stimuli MAP3Ks MAP3Ks (e.g., TAK1, ASK1) Stress Stimuli->MAP3Ks Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP3Ks MKK3/6 MKK3/6 MAP3Ks->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors Transcription Factors (e.g., ATF2, MEF2C) p38 MAPK->Transcription Factors Other Kinases Other Kinases (e.g., MK2) p38 MAPK->Other Kinases Apoptosis Apoptosis p38 MAPK->Apoptosis Inflammation Inflammation Transcription Factors->Inflammation Cell Cycle Arrest Cell Cycle Arrest Other Kinases->Cell Cycle Arrest Inhibitor 4-(4-Phenoxy-phenyl)- thiazol-2-ylamine Derivatives Inhibitor->p38 MAPK

Experimental Workflow Diagram

Kinase_Inhibitor_Cross_Reactivity_Workflow cluster_screening Screening & Profiling cluster_validation Validation Compound Library Compound Library Primary Screen Primary Screen (Single Concentration) Compound Library->Primary Screen Dose-Response Dose-Response (IC50 Determination) Primary Screen->Dose-Response Hits Kinome-wide Profiling Kinome-wide Profiling (e.g., KINOMEscan) Dose-Response->Kinome-wide Profiling Potent Hits Orthogonal Assays Orthogonal Assays (e.g., Radiometric vs. Luminescent) Kinome-wide Profiling->Orthogonal Assays Selectivity Profile Cellular Assays Cellular Target Engagement & Phenotypic Assays Orthogonal Assays->Cellular Assays

References

In Vivo Validation of Thiazole-Based BET Family Protein Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct in vivo validation data for degraders specifically based on the 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine scaffold remains limited in publicly accessible literature, a number of potent thiazole-containing and other BET (Bromodomain and Extra-Terminal domain) family protein degraders have demonstrated significant in vivo efficacy in preclinical cancer models. This guide provides a comparative overview of prominent BET degraders with published in vivo data, focusing on BRD4 (Bromodomain-containing protein 4) as a primary target. The compounds discussed serve as key benchmarks for the evaluation of novel degraders.

Mechanism of Action: PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degradation BRD4_Signaling BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits Degradation Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates & Activates cMyc_Gene c-Myc Gene RNAPII->cMyc_Gene Binds to Promoter cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cell Proliferation & Survival cMyc_Protein->Cell_Proliferation Promotes BRD4_Degrader BRD4 Degrader (e.g., PROTAC) BRD4_Degrader->BRD4 Induces Xenograft_Workflow Start Start Cell_Culture 1. Cell Culture & Expansion Start->Cell_Culture Implantation 2. Subcutaneous Implantation (Immunocompromised Mice) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (to ~100-200 mm³) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment & Vehicle Groups Tumor_Growth->Randomization Treatment 5. Compound Administration (e.g., IP, PO, IV) Randomization->Treatment Monitoring 6. In-Life Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint End End Endpoint->End

Benchmarking a Novel Aminothiazole-Based Kinase Inhibitor Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The landscape of kinase inhibitor development is continually evolving, with novel chemical scaffolds offering the potential for improved potency, selectivity, and pharmacological properties. This guide provides a comparative analysis of a new aminothiazole-containing compound, SNS-314, against established kinase inhibitors, with a focus on the Aurora kinase family, a group of serine/threonine kinases crucial for mitotic progression and a key target in oncology.

We present a head-to-head comparison of in vitro potency, detailed experimental protocols for assessing kinase inhibition, and visualizations of a key signaling pathway and experimental workflows to aid researchers in evaluating the potential of new chemical entities.

Data Presentation: Comparative Kinase Inhibition Profiles

The following table summarizes the biochemical potency (IC50 values) of the aminothiazole compound SNS-314 and a panel of well-characterized kinase inhibitors against the three isoforms of Aurora kinase. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in a biochemical assay. Lower values indicate greater potency.

CompoundChemical ScaffoldAurora A (IC50, nM)Aurora B (IC50, nM)Aurora C (IC50, nM)Primary Target(s)
SNS-314 Aminothiazole 9 31 6 Pan-Aurora
Alisertib (MLN8237)Pyrimido-benzazepine1.2396.5-Aurora A selective
Danusertib (PHA-739358)Pyrazolyl-aminopyrimidine137961Pan-Aurora, Abl
AMG 900-541Pan-Aurora
Tozasertib (VX-680)-0.6 (Kiapp)--Pan-Aurora, Flt-3, Abl
DasatinibAminothiazole>10,000>10,000>10,000BCR-ABL, Src family

Note: IC50 values can vary between different studies and assay conditions. The data presented here are compiled from publicly available sources for comparative purposes.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of kinase inhibitors. Below are detailed protocols for a biochemical and a cellular assay to determine inhibitor potency and target engagement.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme by quantifying the amount of ATP consumed during the phosphorylation reaction. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

Materials:

  • Purified recombinant human Aurora kinase (A, B, or C)

  • Kinase-specific peptide substrate (e.g., Kemptide for Aurora A)

  • ATP (at a concentration near the Km for the kinase)

  • Test compounds (serially diluted in DMSO)

  • Known inhibitor as a positive control (e.g., Alisertib for Aurora A)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Add 1 µL of serially diluted test compounds, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Preparation: Prepare a solution of the Aurora kinase in kinase assay buffer at a concentration determined by prior enzyme titration experiments.

  • Reaction Initiation: Add 2 µL of the kinase solution to each well. To a set of control wells ("no enzyme" control), add 2 µL of kinase assay buffer without the enzyme.

  • Substrate Addition: Prepare a substrate/ATP mix in kinase assay buffer. Add 2 µL of this mix to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "enzyme" and "no enzyme" controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Kinase Inhibition Assay (Western Blot)

This assay determines the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation of a downstream substrate. For Aurora B, a common biomarker is the phosphorylation of Histone H3 at Serine 10 (pHH3 Ser10).

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3, and an antibody for a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with antibodies for total Histone H3 and the loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Histone H3 signal to the total Histone H3 signal and the loading control. Calculate the percent inhibition of phosphorylation at each compound concentration.

Mandatory Visualization

Signaling Pathway: The MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Many kinase inhibitors target components of this pathway.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Ras Ras GRB2_SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocates & Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines the general workflow for a biochemical kinase inhibition assay, from compound preparation to data analysis.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Compound Serial Dilution PlateCompounds Dispense Compounds into Assay Plate CompoundPrep->PlateCompounds ReagentPrep Prepare Kinase, Substrate, and ATP Solutions AddReagents Add Kinase and Substrate/ATP Mix ReagentPrep->AddReagents PlateCompounds->AddReagents Incubate Incubate at 30°C AddReagents->Incubate StopReaction Stop Reaction and Detect Signal Incubate->StopReaction ReadPlate Read Plate (Luminescence) StopReaction->ReadPlate CalculateInhibition Calculate % Inhibition ReadPlate->CalculateInhibition DetermineIC50 Determine IC50 Value CalculateInhibition->DetermineIC50

Caption: General workflow for a biochemical kinase inhibition assay.

Head-to-head comparison of different synthesis routes for 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of progress. This guide provides a detailed head-to-head comparison of three distinct synthesis routes for the promising scaffold, 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine. We will delve into the classical Hantzsch synthesis, its modern microwave-assisted adaptation, and a streamlined one-pot approach, presenting quantitative data, detailed experimental protocols, and a visual workflow to aid in methodological selection.

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The target molecule, this compound, holds significant potential for further functionalization and drug discovery efforts. The choice of synthetic route can profoundly impact the efficiency, scalability, and environmental footprint of its production.

Comparative Analysis of Synthesis Routes

The performance of each synthesis route is summarized in the table below, providing a clear comparison of key metrics. The data presented is based on established literature for analogous 2-aminothiazole syntheses and provides a reasonable expectation for the synthesis of the target compound.

ParameterRoute 1: Classical Hantzsch SynthesisRoute 2: Microwave-Assisted Hantzsch SynthesisRoute 3: One-Pot Synthesis
Reaction Time 4 - 8 hours15 - 30 minutes2 - 4 hours
Typical Yield 75 - 85%85 - 95%80 - 90%
Reaction Temperature 78 °C (Reflux in Ethanol)100 - 120 °C80 °C
Purity (Post-Workup) Good to HighHigh to ExcellentGood to High
Scalability Well-establishedModerate to HighHigh
Energy Consumption HighLowModerate
Green Chemistry Aspect Moderate (longer heating times)High (reduced time and energy)High (process intensification)

Experimental Protocols

Detailed methodologies for the three synthesis routes are provided below. These protocols are adapted from general procedures for the synthesis of 4-aryl-2-aminothiazoles.

Precursor Synthesis: 2-Bromo-1-(4-phenoxyphenyl)ethan-1-one

Both the classical and microwave-assisted Hantzsch routes require the α-haloketone precursor, 2-bromo-1-(4-phenoxyphenyl)ethan-1-one.

Procedure: To a solution of 1-(4-phenoxyphenyl)ethan-1-one (1 equivalent) in a suitable solvent such as acetic acid or diethyl ether, add N-bromosuccinimide (NBS) (1.1 equivalents) or bromine (1.1 equivalents) portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.

Route 1: Classical Hantzsch Synthesis (Conventional Heating)

This traditional method involves the condensation of the α-haloketone with thiourea under reflux.

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-phenoxyphenyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Heat the reaction mixture to reflux (approximately 78 °C) with constant stirring for 4-8 hours.

  • Monitor the progress of the reaction using TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a base, such as aqueous sodium bicarbonate, to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.

Route 2: Microwave-Assisted Hantzsch Synthesis

This modern approach utilizes microwave irradiation to significantly accelerate the reaction.

Procedure:

  • In a microwave-safe reaction vessel, combine 2-bromo-1-(4-phenoxyphenyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 15-30 minutes.

  • After cooling, the workup procedure is similar to the classical method: the mixture is poured into water, neutralized, and the resulting precipitate is filtered, washed, and dried.

  • Recrystallization from ethanol can be performed for further purification. The microwave-assisted method often results in higher yields and purity compared to conventional heating.[1]

Route 3: One-Pot Synthesis

This efficient method combines the halogenation of the ketone and the subsequent cyclization in a single reaction vessel, avoiding the isolation of the lachrymatory α-haloketone intermediate.

Procedure:

  • To a solution of 1-(4-phenoxyphenyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in a suitable solvent like ethanol or dimethylformamide (DMF), add a halogenating agent such as N-bromosuccinimide (NBS) or iodine in the presence of a catalyst or promoter.

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, the workup follows a similar procedure to the Hantzsch methods: pouring into water, neutralization, filtration, and drying of the precipitate.

  • The product is purified by recrystallization. This one-pot approach is considered a greener alternative due to process intensification.

Visualization of the Synthesis Comparison Workflow

The following diagram illustrates the logical workflow for selecting the optimal synthesis route based on key experimental and practical considerations.

Synthesis_Route_Comparison Workflow for Comparing Synthesis Routes of this compound start Define Target Molecule: This compound route1 Route 1: Classical Hantzsch (Conventional Heating) start->route1 route2 Route 2: Microwave-Assisted Hantzsch start->route2 route3 Route 3: One-Pot Synthesis start->route3 exp_param Experimental Parameters: - Reaction Time - Temperature - Solvent/Catalyst route1->exp_param route2->exp_param route3->exp_param quant_data Quantitative Data Analysis: - Yield - Purity exp_param->quant_data decision Select Optimal Route quant_data->decision prac_consider Practical Considerations: - Scalability - Cost of Reagents - Safety (Lachrymatory Intermediates) prac_consider->decision green_metrics Green Chemistry Metrics: - Energy Consumption - Atom Economy - Waste Generation green_metrics->decision

Caption: A logical workflow for the comparative analysis of different synthesis routes.

Conclusion

The selection of an appropriate synthesis route for this compound is a critical decision for any research or development program. While the classical Hantzsch synthesis is a robust and well-understood method, it is often hampered by long reaction times and higher energy consumption. The microwave-assisted Hantzsch synthesis offers a significant improvement in terms of speed and efficiency, making it an attractive option for rapid lead optimization and small-scale production.[1] For larger-scale synthesis and in alignment with the principles of green chemistry, the one-pot synthesis presents a compelling alternative by minimizing steps and avoiding the isolation of hazardous intermediates. Ultimately, the choice of method will depend on the specific priorities of the researcher, including available equipment, desired scale, and environmental considerations.

References

Evaluating the Therapeutic Window of 4-Phenoxyphenyl Thiazole-Based Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved therapeutic indices remains a cornerstone of oncological research. Compounds featuring a 4-phenoxyphenyl thiazole scaffold have emerged as a promising class of molecules with potent cytotoxic effects against various cancer cell lines. This guide provides a comparative evaluation of two such compounds, a 4-bromo substituted 4-phenyl-1,2,3-thiadiazole (Compound 8e) and a 2,3-difluoro substituted analogue (Compound 8l), against established chemotherapy agents. The analysis focuses on their in vitro cytotoxicity to delineate a preliminary therapeutic window and explores their likely mechanism of action through the inhibition of Heat shock protein 90 (Hsp90).

Comparative Cytotoxicity Analysis

The following tables summarize the in vitro cytotoxicity of Compounds 8e and 8l against pancreatic (Panc-1) and hepatocellular carcinoma (Huh-7) cell lines, benchmarked against the standard-of-care drugs Sorafenib and Cisplatin, respectively[1].

Table 1: In Vitro Cytotoxicity against Pancreatic Cancer Cells (Panc-1)

CompoundTypeIC50 (µM)
Compound 8e 4-bromo substituted phenyl at position 5 of 4-phenyl-1,2,3-thiadiazole12.79
Compound 8l 2,3-difluoro substituted phenyl at position 5 of 4-phenyl-1,2,3-thiadiazole12.22
Sorafenib Standard Chemotherapy (Tyrosine Kinase Inhibitor)11.50

Table 2: In Vitro Cytotoxicity against Hepatocellular Carcinoma Cells (Huh-7)

CompoundTypeIC50 (µM)
Compound 8e 4-bromo substituted phenyl at position 5 of 4-phenyl-1,2,3-thiadiazole11.84
Compound 8l 2,3-difluoro substituted phenyl at position 5 of 4-phenyl-1,2,3-thiadiazole10.11
Cisplatin Standard Chemotherapy (Alkylating Agent)12.70

Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action: Hsp90 Inhibition

Several studies suggest that 4-phenoxyphenyl thiazole-based compounds exert their anticancer effects through the inhibition of Heat shock protein 90 (Hsp90)[1]. Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. By inhibiting Hsp90, these compounds can simultaneously disrupt multiple oncogenic signaling pathways.

Key client proteins of Hsp90 include C-RAF, a serine/threonine-protein kinase in the MAPK/ERK pathway, and ERBB2 (also known as HER2), a receptor tyrosine kinase that is overexpressed in several cancers. Another critical client protein is Cyclin-dependent kinase 4 (CDK4), which plays a pivotal role in cell cycle progression. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.

Hsp90_Inhibition_Pathway cluster_0 4-Phenoxyphenyl Thiazole Compound cluster_1 Hsp90 Chaperone Cycle cluster_2 Client Proteins cluster_3 Downstream Effects Compound 4-Phenoxyphenyl Thiazole Derivative Hsp90 Hsp90 Compound->Hsp90 Inhibition CRAF C-RAF Hsp90->CRAF Stabilization ERBB2 ERBB2 (HER2) Hsp90->ERBB2 Stabilization CDK4 CDK4 Hsp90->CDK4 Stabilization Degradation Protein Degradation CRAF->Degradation ERBB2->Degradation CDK4->Degradation CellCycleArrest Cell Cycle Arrest Degradation->CellCycleArrest Apoptosis Apoptosis Degradation->Apoptosis

Hsp90 Inhibition Pathway

Experimental Protocols

A comprehensive evaluation of the therapeutic index requires standardized and reproducible experimental methodologies. Below are the detailed protocols for the key in vitro and in vivo assays.

Determination of In Vitro Cytotoxicity (IC50) by MTT Assay

The half-maximal inhibitory concentration (IC50) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., Panc-1, Huh-7) and normal human cell lines (e.g., human fibroblasts).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • 96-well microtiter plates.

  • Test compounds (4-phenoxyphenyl thiazole derivatives) and reference drugs (e.g., Sorafenib, Cisplatin) dissolved in dimethyl sulfoxide (DMSO).

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Microplate reader.

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test compounds and reference drugs is prepared in complete medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing various concentrations of the compounds is added to each well. A vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) is also included.

  • Incubation: The plates are incubated for a further 48-72 hours at 37°C and 5% CO2.

  • MTT Assay: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

MTT_Assay_Workflow cluster_workflow Experimental Workflow for IC50 Determination A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (4 hours) D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides critical safety and logistical guidance for the proper disposal of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine (CAS Number: 105512-82-1), a compound frequently used in drug development and chemical research. Adherence to these procedures is vital to ensure personnel safety and environmental protection.

Based on available safety data, this compound is classified as acutely toxic if swallowed and poses a significant hazard to aquatic environments.[1] The following step-by-step instructions are designed to provide a clear and compliant pathway for the disposal of this substance.

Hazard Profile

A summary of the key hazard classifications for this compound is presented below. This information dictates the stringent handling and disposal requirements.

Hazard ClassificationCodeDescriptionSource
Acute Toxicity, OralH301Toxic if swallowed[1]
Water Hazard ClassWGK 3Highly hazardous to water[1]
Disposal PrecautionP501Dispose of contents/container in accordance with local, regional, national, and international regulations.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of this compound, including waste segregation, container management, and documentation.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • PPE: Wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile or neoprene recommended).

  • Engineering Controls: All handling of this compound, including weighing and transfer to a waste container, must be conducted in a certified chemical fume hood to prevent inhalation of any dust particles.

2. Waste Segregation and Collection:

  • Waste Stream: This compound must be disposed of as hazardous chemical waste. Do not mix it with non-hazardous waste or other incompatible chemical waste streams.

  • Solid Waste: Collect any solid residue, contaminated weighing paper, or disposable labware (e.g., pipette tips, tubes) in a dedicated, properly labeled hazardous waste container.

  • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a puncture-proof sharps container that is also labeled as hazardous waste.

  • Decontamination: Decontaminate surfaces that may have come into contact with the chemical using a suitable solvent (e.g., ethanol, isopropanol) and collect the cleaning materials as hazardous waste.

3. Waste Container Requirements:

  • Container Type: Use a sealable, non-reactive container, typically a high-density polyethylene (HDPE) or glass container with a screw cap, for collecting the waste.

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

4. Storage of Hazardous Waste:

  • Location: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent the release of contents in case of a leak or spill.

  • Segregation: Store this waste away from incompatible materials.

5. Final Disposal:

  • Arrangement for Pickup: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for the pickup and final disposal of the waste.

  • Documentation: Complete all required hazardous waste manifests or tracking forms as provided by your institution or the waste contractor.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a Labeled, Compatible Hazardous Waste Container fume_hood->waste_container transfer_waste Transfer Waste Material to Container waste_container->transfer_waste seal_container Securely Seal the Waste Container transfer_waste->seal_container storage Store in Designated Satellite Accumulation Area with Secondary Containment seal_container->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact documentation Complete Hazardous Waste Manifest/Documentation ehs_contact->documentation end End: Compliant Disposal documentation->end

References

Essential Safety and Operational Guide for Handling 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine (CAS No. 105512-82-1). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures are based on the known hazards of this compound and general best practices for handling acutely toxic solid chemicals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary known hazard is acute oral toxicity.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)Danger H301: Toxic if swallowed[1]
Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to minimize exposure risk.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.
Face ShieldWorn over safety gogglesRecommended for tasks with a significant risk of splashing or aerosolization.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene, disposableProvides protection against incidental contact. Inspect for tears or punctures before each use.
Body Protection Laboratory CoatLong-sleeved, fully buttonedProtects skin and personal clothing from contamination.
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling the powder outside of a certified chemical fume hood or in poorly ventilated areas to prevent inhalation.
Operational Plan for Handling

A systematic approach is required for the safe handling of this compound from preparation to post-experiment cleanup.

Pre-Experiment Preparation

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Designated Area: All handling, including weighing and solution preparation, must be conducted within a designated area, such as a certified chemical fume hood, to control exposure.

  • Assemble Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before handling the compound.

Handling Procedure

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Ventilation: Conduct all handling of the solid compound within a certified chemical fume hood to prevent the inhalation of dust.

  • Weighing: When weighing the powder, use a ventilated balance enclosure or perform the task within a chemical fume hood.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.

Post-Handling

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical using an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.

Emergency Procedures

Spill Management

  • Small Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area.

Exposure Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Promptly wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All waste materials must be treated as hazardous waste.

Waste Collection

  • Solid Waste: Collect all contaminated solid waste, including residual chemical, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container.

Disposal Protocol

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictogram.

  • Storage: Store hazardous waste in a designated, secure satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.

Visual Workflow Guides

The following diagrams illustrate the procedural workflows for handling and disposal.

Handling_Workflow cluster_prep Pre-Experiment Preparation cluster_handling Handling Procedure cluster_post Post-Handling prep1 Review SDS prep2 Designate Handling Area prep1->prep2 prep3 Assemble PPE & Materials prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Weigh & Prepare Solution handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Doff & Dispose of PPE post1->post2 post3 Wash Hands post2->post3

Workflow for Safe Chemical Handling

Disposal_Workflow cluster_collection Waste Collection cluster_disposal Disposal Protocol collect1 Segregate Solid & Liquid Waste collect2 Use Designated, Labeled Containers collect1->collect2 dispose1 Label with 'Hazardous Waste' & Chemical Name collect2->dispose1 dispose2 Store in Secure Satellite Area dispose1->dispose2 dispose3 Contact EHS for Pickup dispose2->dispose3

Hazardous Waste Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Phenoxy-phenyl)-thiazol-2-ylamine
Reactant of Route 2
Reactant of Route 2
4-(4-Phenoxy-phenyl)-thiazol-2-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.